Azobenzene-4,4'-dicarboxylic Acid
Description
Historical Context and Significance of Azobenzene (B91143) Derivatives in Photoresponsive Systems
The journey of azobenzene and its derivatives began in the mid-19th century with its initial synthesis. digitellinc.com For a considerable time, its primary value was seen in its vibrant color, leading to its use in synthetic dyes. digitellinc.com However, a paradigm shift occurred in 1937 with the discovery of its remarkable ability to undergo reversible isomerization when exposed to light. digitellinc.com This photochemical property, particularly the trans-cis isomerization, became the focal point of research in the 1950s, laying the groundwork for understanding its behavior. digitellinc.com
This newfound understanding of azobenzene's photochromism sparked immense interest among scientists, who began to explore its potential beyond the dye industry. The ability of azobenzene-containing molecules to change their shape and, consequently, the macroscopic properties of materials in response to light, opened up a vast landscape of possibilities in materials science. digitellinc.com This led to the development of photoresponsive polymers, liquid crystals, and other "smart" materials capable of converting light energy into mechanical work or other forms of energy. digitellinc.comresearchgate.net The core significance of azobenzene derivatives lies in their predictable and reversible photo-switching behavior, making them ideal candidates for creating dynamic and controllable material systems.
Chemical Structure and Isomeric Forms of Azobenzene-4,4'-dicarboxylic Acid
This compound (C₁₄H₁₀N₂O₄) is a derivative of azobenzene, characterized by a central N=N double bond connecting two phenyl rings. wikipedia.org What distinguishes this specific derivative are the two carboxylic acid (-COOH) groups attached at the para-positions (4 and 4') of these phenyl rings. tcichemicals.comchemicalbook.com This substitution is crucial as it provides sites for further chemical reactions, such as esterification or amidation, and allows for the integration of the azobenzene unit into larger molecular architectures like polymers and metal-organic frameworks (MOFs). nih.gov
The defining feature of this compound, like all azobenzenes, is its ability to exist in two distinct isomeric forms: a thermally stable trans isomer and a metastable cis isomer. nih.gov The transition between these two forms can be triggered by light, a process known as photoisomerization. nih.govrsc.org
trans-Azobenzene-4,4'-dicarboxylic Acid
The trans isomer is the more stable of the two forms. nih.gov In this configuration, the two phenyl rings are positioned on opposite sides of the N=N double bond, resulting in a nearly planar and elongated molecular structure. nih.gov This planarity facilitates strong intermolecular interactions, such as π-π stacking, which often leads to a higher degree of crystallinity and thermal stability. researchgate.net The distance between the para-carbon atoms of the two phenyl rings in the trans form is approximately 9.0 Å. nih.gov This isomer typically absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum. nih.gov
cis-Azobenzene-4,4'-dicarboxylic Acid
Upon irradiation with UV light, the trans isomer can undergo a reversible transformation to the cis isomer. nih.gov In the cis configuration, the phenyl rings are situated on the same side of the N=N double bond, leading to a more bent and non-planar three-dimensional structure. nih.gov This structural change significantly alters the molecule's physical and chemical properties. The distance between the para-carbon atoms is reduced to approximately 5.5 Å. nih.gov The cis isomer is less stable than the trans form and can revert to the more stable trans isomer either thermally in the dark or by irradiation with visible light (typically blue light). wikipedia.org This reversible switching between the two isomeric states is the fundamental principle behind the photoresponsive behavior of materials incorporating this compound.
Table 1: Comparison of trans- and cis-Azobenzene-4,4'-dicarboxylic Acid
| Property | trans-Azobenzene-4,4'-dicarboxylic Acid | cis-Azobenzene-4,4'-dicarboxylic Acid |
|---|---|---|
| Structure | Elongated and nearly planar | Bent and non-planar |
| Stability | Thermally stable | Metastable |
| Conversion | Converts to cis upon UV light irradiation | Converts to trans upon visible light irradiation or thermally |
| Para-Carbon Distance | ~9.0 Å nih.gov | ~5.5 Å nih.gov |
| Dipole Moment | Vanishing dipole moment nih.gov | Dipole moment of ~3 D nih.gov |
Overview of Research Trajectories for this compound in Academic and Industrial Settings
Research into this compound and its derivatives has followed a multifaceted trajectory, spanning both fundamental academic inquiry and applied industrial development. The unique photoisomerization property of this molecule has made it a cornerstone in the design of a wide array of functional materials. researchgate.netrsc.org
In academic research, a significant focus has been on understanding and manipulating the photo-switching kinetics of azobenzene derivatives. nih.gov Studies have explored how different substituents on the phenyl rings can influence the rate of isomerization and the stability of the cis and trans states. nih.govrsc.org For instance, electron-withdrawing groups have been shown to retard the rate of isomerization but can extend the half-life of the cis isomer. mdpi.com
A major area of academic and industrial interest is the incorporation of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.comsikemia.com These photoresponsive MOFs exhibit dynamic structural changes upon light irradiation, which can be harnessed for applications such as gas storage and separation, sensing, and drug delivery. mdpi.comnih.govresearchgate.net For example, the trans-to-cis isomerization within the MOF structure can alter the pore size and environment, enabling controlled capture and release of guest molecules like carbon dioxide or dyes. mdpi.comresearchgate.net
Furthermore, this compound and its derivatives are being extensively investigated for the creation of "smart" polymers and hydrogels. researchgate.netmdpi.comrsc.org By integrating this photo-switchable molecule into polymer chains, materials can be designed to exhibit light-induced changes in their mechanical properties, shape, and adhesion. digitellinc.comrsc.org This has led to the development of photo-active actuators, light-controlled adhesives, and photoresponsive coatings. digitellinc.comrsc.org The reversible nature of the isomerization process is particularly advantageous for creating materials with repeatable and controllable functionalities. mdpi.com
Industrial research is also exploring the potential of these materials in high-tech applications such as optical data storage and molecular electronics. rsc.org The distinct optical properties of the trans and cis isomers can be used to write and erase information at the molecular level. While still in developmental stages, the prospect of using these molecules for high-density data storage is a significant driver of ongoing research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-carboxyphenyl)diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHZQELJCLSKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277651 | |
| Record name | 4,4′-(1,2-Diazenediyl)bis[benzoic acid] | |
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Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586-91-4 | |
| Record name | 4,4′-(1,2-Diazenediyl)bis[benzoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azobenzoate | |
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| Record name | 4,4′-(1,2-Diazenediyl)bis[benzoic acid] | |
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| Record name | 4,4'-azobisbenzoic acid | |
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Synthetic Methodologies and Derivatization Strategies for Azobenzene 4,4 Dicarboxylic Acid
Synthesis of Azobenzene-4,4'-dicarboxylic Acid Precursor
The synthesis of this compound typically begins with a precursor, which is then chemically transformed to yield the desired product.
Established Synthetic Routes
A common and well-documented method for synthesizing this compound involves the reduction of a nitroaromatic compound.
Reduction of p-Nitrobenzoic Acid with Glucose and Sodium Hydroxide (B78521)
A widely employed synthetic route to this compound involves the reduction of p-Nitrobenzoic acid. researchgate.netrsc.org In this process, p-Nitrobenzoic acid is treated with a reducing agent, such as glucose, in the presence of a strong base like sodium hydroxide (NaOH). researchgate.netrsc.org
The reaction is typically carried out in an aqueous solution. p-Nitrobenzoic acid and sodium hydroxide are first dissolved in water. researchgate.netrsc.org A solution of glucose is then added, often dropwise, to the heated reaction mixture. rsc.org The reaction proceeds, often overnight, to form a precipitate. researchgate.netrsc.org The resulting product is the sodium salt of this compound.
Table 1: Representative Reactant Quantities for the Synthesis of this compound
| Reactant | Amount (g) | Molar Equivalent | Reference |
| p-Nitrobenzoic Acid | 5.0 | 1 | researchgate.net |
| Sodium Hydroxide | 17.0 | 14.2 | researchgate.net |
| Glucose | 30.0 | 5.57 | researchgate.net |
| p-Nitrobenzoic Acid | 8.0 | 1 | researchgate.net |
| Sodium Hydroxide | 26.80 | 13.96 | researchgate.net |
| p-Nitrobenzoic Acid | 5.00 | 1 | rsc.org |
| Sodium Hydroxide | 16.8 | 14.0 | rsc.org |
| Glucose | 30.8 | 5.23 | rsc.org |
Purification and Isolation Techniques
Following the reduction reaction, the crude this compound needs to be isolated and purified. The typical procedure involves filtering the precipitate from the reaction mixture. researchgate.netrsc.org This precipitate is then dispersed in water and acidified, commonly with acetic acid, to a specific pH, which causes the desired this compound to precipitate out of the solution as an orange solid. rsc.org
The final product is then collected by filtration and washed thoroughly with water until the filtrate runs clear and colorless. rsc.org The purified this compound is then dried, often in a vacuum oven, to yield the final product. internationaljournalssrg.org The success of the synthesis is often confirmed using techniques like electrospray ionization mass spectrometry (ESI-MS). rsc.org
Synthesis of Azobenzene-4,4'-dicarbonyl Chloride (AZB(COCl)₂)
For further derivatization, this compound is often converted into a more reactive species, Azobenzene-4,4'-dicarbonyl chloride.
Chlorination Reactions
The synthesis of Azobenzene-4,4'-dicarbonyl chloride is achieved through a chlorination reaction. researchgate.netrsc.org A common method involves treating this compound with a chlorinating agent, such as thionyl chloride (SOCl₂). researchgate.netrsc.org
The reaction is typically carried out in a dry, inert solvent like dichloromethane (B109758) (DCM) under an inert atmosphere. rsc.org Thionyl chloride is added dropwise to a solution of this compound, often at a reduced temperature (e.g., 0 °C), and the mixture is then stirred for an extended period at room temperature. rsc.org After the reaction is complete, any excess thionyl chloride is removed, often by distillation, to yield the crude Azobenzene-4,4'-dicarbonyl chloride as a solid. rsc.org This crude product can often be used in subsequent steps without further purification. rsc.org In some procedures, the product is recrystallized to obtain red crystals. internationaljournalssrg.org
Table 2: Synthesis and Properties of Azobenzene-4,4'-dicarbonyl Chloride
| Property | Value | Reference |
| Synonym | 4,4'-Azodibenzoyl Dichloride | tcichemicals.com |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | sigmaaldrich.com |
| Molecular Weight | 307.13 g/mol | sigmaaldrich.com |
| Appearance | Dark red to brown powder/crystal | tcichemicals.com |
| Melting Point | 164 °C | internationaljournalssrg.org |
| Purity | >98.0% | tcichemicals.com |
Synthesis of this compound Dialkyl Esters (ADDEDs)
Another important class of derivatives are the dialkyl esters of this compound, which have shown promise as electrochromic and photoresponsive materials. rsc.org
The synthesis of this compound Dialkyl Esters (ADDEDs) involves the esterification of this compound or its activated form. While the specific details of the synthesis of ADDEDs were not the primary focus of the provided search results, the general principle involves reacting this compound or its dichloride with the corresponding alcohol. These novel materials have been successfully prepared and characterized, demonstrating their potential for applications in electrochromic devices due to their ability to change color and their reversible photoisomerization properties. rsc.org
Esterification Reactions
The carboxylic acid functional groups of this compound readily undergo esterification to form the corresponding diesters. A common synthetic route involves the reaction of this compound with an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid under reflux conditions. This process yields the dimethyl ester derivative. Another approach to obtaining the ester involves first synthesizing the azobenzene (B91143) core and then introducing the ester groups. For instance, 4-aminobenzoic acid can be diazotized and coupled to form this compound, which is subsequently methylated.
These ester derivatives, such as this compound dimethyl ester, are noted for their photoresponsive properties, which are central to their application in smart materials. The ester groups can also be subjected to nucleophilic substitution reactions, allowing for further chemical modifications.
Synthesis of this compound Amides
The synthesis of amides from this compound typically proceeds through a two-step reaction sequence. The first step involves the conversion of the dicarboxylic acid to its more reactive derivative, azobenzene-4,4'-dicarbonyl chloride. This is often achieved by reacting the dicarboxylic acid with a chlorinating agent such as thionyl chloride. The resulting acid chloride is then reacted with a suitable amine to form the desired diamide. This method provides a versatile route to a wide range of azobenzene-based amides with various functionalities.
Amidation Reactions
Detailed studies have been conducted on the synthesis of novel photoresponsive amides using azobenzene-4,4'-dicarbonyl chloride as the starting material. researchgate.netresearchgate.net For example, two distinct amides, designated L1 and L2, have been synthesized through its reaction with different aminophenols. researchgate.netresearchgate.net The synthesis of these compounds highlights the typical conditions for amidation reactions involving this scaffold. researchgate.netresearchgate.net
The synthesis of amide L1 was achieved by gradually adding azobenzene-4,4'-dicarbonyl chloride to a solution of m-aminophenol in anhydrous acetone, with triethylamine (B128534) serving as an HCl scavenger. The reaction mixture was stirred under reflux for 12 hours, yielding the product as an orange solid in high yield. researchgate.net
For amide L2, azobenzene-4,4'-dicarbonyl chloride was added to a solution of 2-amino-4-nitrophenol (B125904) in anhydrous dichloromethane. researchgate.net In this case, 4-dimethylaminopyridine (B28879) was used as the HCl scavenger, and the reaction was refluxed for 12 hours. researchgate.net Both amides demonstrated photoisomerization from the trans to the cis isomer upon UV light irradiation. researchgate.netresearchgate.netsigmaaldrich.com
Table 1: Synthesis of this compound Amides
| Compound | Amine Reactant | Solvent | HCl Scavenger | Reaction Time (h) | Yield |
|---|---|---|---|---|---|
| L1 | m-Aminophenol | Anhydrous Acetone | Triethylamine | 12 | 90% researchgate.net |
| L2 | 2-Amino-4-nitrophenol | Anhydrous Dichloromethane | 4-Dimethylaminopyridine | 12 | Moderate researchgate.net |
Polymerization Strategies Utilizing this compound
The bifunctional nature of this compound makes it an excellent monomer for the synthesis of various polymers. Its rigid, photoresponsive azobenzene core can be incorporated into polymer backbones, imparting unique light-sensitive properties to the resulting materials. These polymers have found applications in diverse fields, including drug delivery and smart materials.
Poly(ester) and Poly(amide) Azopolymers for Drug Delivery
Poly(ester) and poly(amide) azopolymers have been synthesized using this compound with the goal of creating systems for colon-specific drug delivery. rsc.org The synthesis involves the polycondensation of the dicarboxylic acid (or its activated diacyl chloride derivative) with specific diols to yield polyesters, or with specific diamines to form polyamides. rsc.org These polymers are designed to be stable in the upper gastrointestinal tract but are cleaved by the azoreductase enzymes produced by colonic bacteria. This enzymatic cleavage breaks the azo bond, leading to the degradation of the polymer backbone and the release of an encapsulated drug specifically in the colon. nih.gov This targeted delivery approach can enhance the therapeutic efficacy of drugs for treating colon-specific diseases while minimizing systemic side effects. nih.gov
Covalent Cross-linking in Dextran-based Polymers
This compound has been utilized as a covalent cross-linking agent to create photoresponsive dextran-based materials. nih.gov In a general procedure, the dicarboxylic acid is first activated with carbonyldiimidazole (CDI) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This activated intermediate is then added to a solution of dextran (B179266) in DMSO and stirred at an elevated temperature. nih.gov The reaction results in the formation of ester linkages between the carboxylic acid groups of the azobenzene moiety and the hydroxyl groups of the dextran chains, creating a cross-linked polymer network. nih.gov The resulting material is a photoresponsive hydrogel that exhibits changes in its mechanical properties upon light irradiation; for instance, the hydrogels soften upon exposure to UV light due to the E to Z isomerization of the azobenzene cross-linker. nih.gov This strategy provides a route to smart, sustainable biomaterials with potential applications in areas like drug delivery and tissue engineering. nih.gov
Formation of Other Polymer Networks
Beyond linear or cross-linked organic polymers, this compound serves as a crucial building block, or "organic linker," in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.comnih.gov MOFs are crystalline, porous materials constructed by linking metal ions or clusters with organic ligands. mdpi.comnih.gov In the formation of these networks, the dicarboxylate form of the molecule coordinates with metal centers (such as aluminum or zirconium) to create a three-dimensional, porous structure. mdpi.comnih.gov
The incorporation of the azobenzene unit into the MOF backbone imparts photoresponsive properties to the entire framework. mdpi.comnih.gov The light-induced trans-cis isomerization of the azobenzene linker can lead to dynamic structural changes within the MOF, which can be harnessed for applications such as controlled gas capture and release or targeted drug delivery. mdpi.comnih.gov For example, zinc-based MOFs with azobenzene-4,4'-dicarboxylate linkers have demonstrated light-induced structural flexibility that facilitates the capture and release of carbon dioxide. mdpi.com
Photophysical and Electrochemical Behavior of Azobenzene 4,4 Dicarboxylic Acid and Its Derivatives
Photoisomerization Mechanisms and Kinetics
The photochromic behavior of azobenzene (B91143) and its derivatives, including Azobenzene-4,4'-dicarboxylic Acid, is centered around the reversible isomerization of the nitrogen-nitrogen double bond (–N=N–). This process, initiated by light, allows the molecule to switch between a planar, thermodynamically stable trans (E) isomer and a bent, metastable cis (Z) form. rsc.org This transformation induces significant changes in the molecule's geometry and physical properties. For instance, the distance between the para-carbon atoms of the benzene (B151609) rings decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis isomer. nih.gov Additionally, the trans isomer typically has a negligible dipole moment, while the cis form exhibits a significant dipole moment of about 3.0 Debye. nih.govresearchgate.net
The photoisomerization process can be triggered by irradiating the molecule with light of a specific wavelength. The reverse transformation, from the cis back to the trans isomer, can occur either thermally in the absence of light or be induced by irradiation with light of a different, typically longer, wavelength. nih.govrsc.org The mechanism of this thermal back-reaction is a key factor determining the lifetime of the cis state and provides insight into the conformational change pathways. rsc.org
trans-to-cis Photoisomerization under UV Irradiation
Irradiation with near-ultraviolet (UV) light, typically in the range of 300–400 nm, promotes the isomerization of the stable trans-Azobenzene-4,4'-dicarboxylic Acid to the metastable cis isomer. nih.gov This process is accompanied by characteristic changes in the molecule's absorption spectrum. The high-intensity π → π* absorption band, usually found around 320 nm, decreases in intensity and shifts to shorter wavelengths. nih.gov Conversely, the low-intensity n → π* absorption band in the visible region (around 450 nm) increases in intensity upon trans-to-cis isomerization. nih.gov
For this compound in a 10 ppm water solution, irradiation with UV light leads to a decrease in the absorption band at 294 nm (corresponding to the trans isomer) and an increase in the band at 445 nm (corresponding to the cis isomer), with equilibrium being reached after approximately 120 minutes. mdpi.com
Influence of Substituents on Isomerization Rate
The rate of photoisomerization in azobenzene derivatives is significantly influenced by the nature and position of substituents on the benzene rings. nih.gov Electron-withdrawing groups, such as the carboxylic acid groups in this compound, generally have a retarding effect on the rate of isomerization. mdpi.com This effect is also observed with other electron-withdrawing groups like halogens, where the rate of isomerization decreases as the electronegativity of the halogen increases. mdpi.com While these groups slow down the isomerization, they can also extend the half-lives of the cis isomers. researchgate.net
In a study of two amide derivatives of this compound, labeled L1 and L2, the photochemical properties were investigated in dimethyl sulfoxide (B87167) (DMSO). nih.gov L2 contained electron-withdrawing nitro groups. nih.gov The UV-irradiation-induced trans-to-cis isomerization was more profound for L1, resulting in a 40% conversion to the cis isomer, compared to 22% for L2. nih.gov This suggests that the additional electron-withdrawing nitro groups in L2 further hindered the isomerization process. nih.gov
Quantum Yield Studies
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. For azobenzene derivatives, the quantum yield of trans-to-cis isomerization (Φtrans→cis) is typically lower than that of the reverse cis-to-trans process (Φcis→trans), often by a factor of about two. researchgate.net The quantum yields are also dependent on the wavelength of the irradiating light. researchgate.net
In the study of the amide derivatives L1 and L2, the quantum yield for the trans-to-cis isomerization of L2 (2.79%) was more than two times lower than that for L1 (6.19%). nih.gov This difference further illustrates the impact of the electron-withdrawing nitro groups on the efficiency of the photoisomerization process. nih.gov It is noteworthy that for some azobenzene systems, the fluorescence quantum yield is very low (less than 10-4) because the photoisomerization process is highly efficient, preventing significant fluorescence emission. ed.ac.uk
cis-to-trans Isomerization
The metastable cis isomer of this compound and its derivatives can revert to the more stable trans form through two primary pathways: thermal relaxation in the dark or by irradiation with visible light. nih.gov
Thermal Relaxation Kinetics
The thermal cis-to-trans isomerization is a first-order kinetic process, meaning its rate is independent of the initial concentration of the cis isomer. mdpi.com The kinetics of this process are influenced by factors such as the solvent and the molecular structure. mdpi.com
For the free this compound ligand in water, the rate constant for the backward (cis-to-trans) isomerization was determined to be kinetically similar to the forward (trans-to-cis) process. mdpi.com In a study of amide derivatives L1 and L2, the thermal back-reaction was investigated. nih.gov The rate constant for the temperature-induced cis-to-trans isomerization of L1 was 2.3 × 10-6 s-1 at 298.15 K, with a half-life of 82.3 hours, indicating greater stability compared to unsubstituted azobenzene. nih.gov The activation parameters for this process were also determined and are presented in the table below. nih.gov
Table 1: Activation Parameters for Thermal cis-to-trans Isomerization of L1 at 298.15 K nih.gov
| Parameter | Value |
| Activation Energy (Ea) | 100.2 kJ/mol |
| Activation Enthalpy (ΔH‡) | 97.7 kJ/mol |
| Activation Entropy (ΔS‡) | -23.1 J/mol·K |
| Gibbs Free Energy of Activation (ΔG‡) | 104.6 kJ/mol |
Source: Bujak et al., 2021 nih.gov
The solvent can also play a role in the thermal relaxation process. For a 4-dimethylaminoazobenzene carboxylic acid derivative, the activation energy for thermal cis-to-trans isomerization in ethyl acetate (B1210297) was found to be 49.2 kJ/mol. elsevierpure.com
Visible Light-Induced Isomerization
In addition to thermal relaxation, the cis-to-trans isomerization can be accelerated by irradiation with visible light, typically in the wavelength range of 425–500 nm. nih.gov This process is also reversible. For the amide derivative L2, irradiation with visible light for 4 minutes resulted in a clear hyperchromic effect in the π→π* band region, indicating the occurrence of cis-to-trans isomerization. nih.gov Heating the previously UV-irradiated solution of L2 in the dark also caused an increase in the absorption band around 450 nm, corresponding to the n→π* transition, further confirming the thermal back-reaction. nih.gov
The table below summarizes the isomerization rate constants for this compound in different solvents.
Table 2: Isomerization Rate Constants for this compound mdpi.com
| Solvent | Conversion | Rate Constant (kobs in s-1) |
| Water | trans-to-cis | 0.00038 |
| Water | cis-to-trans | 0.00029 |
| DMF | trans-to-cis | 0.00022 |
| DMF | cis-to-trans | 0.00022 |
| Chloroform | trans-to-cis | 0.00033 |
| Chloroform | cis-to-trans | 0.00030 |
Source: Mogale et al., 2022 mdpi.com
Mechanistic Pathways of Isomerization (In-plane Inversion vs. Out-of-plane Rotation)
The trans-cis isomerization of azobenzene and its derivatives, including this compound, is a photochromic process that can proceed through different mechanistic pathways. The two primary proposed mechanisms are rotation and inversion. researchgate.net
The rotational mechanism involves the twisting of the molecule around the N=N double bond. This out-of-plane motion is the predominant pathway for the trans → cis isomerization upon photoexcitation. nih.gov Specifically, following n → π* (S1 ← S0) excitation, the rotation mechanism is believed to dominate. acs.org Computational studies suggest that for the trans-to-cis isomerization, there are no energy barriers along the rotation pathway, which proceeds through a conical intersection between the ground and first excited states. acs.org
The inversional mechanism , also referred to as an in-plane lateral shift, involves a planar transition state. researchgate.net This pathway is generally considered for the thermal cis → trans back-isomerization. researchgate.net For the ground state (S0), the inversion pathway is favored. acs.org Theoretical studies indicate that electron-withdrawing substituents, such as the carboxylic acid groups in this compound, decrease the energy barrier for the inversion pathway. acs.org
In addition to these two primary pathways, mixed mechanisms like concerted inversion or inversion-assisted rotation have also been proposed. researchgate.netresearchgate.net The specific operative mechanism can be influenced by factors such as the electronic state (ground vs. excited), the direction of isomerization (trans to cis or cis to trans), and the nature of the substituents on the azobenzene core. researchgate.net For some constrained systems, such as certain azobenzenophanes, inversion may be the only possible isomerization pathway. sci-hub.se
Spectroscopic Characterization of Isomers
The distinct spatial arrangements of the trans and cis isomers of this compound give rise to unique spectroscopic signatures, which are essential for their characterization.
UV-Vis Absorption Spectroscopy (π→π* and n→π* bands)
UV-Vis spectroscopy is a primary tool for monitoring the isomerization of this compound. The electronic absorption spectra are characterized by two main bands:
π→π transition:* This is a high-intensity absorption band typically observed in the UV region. For the more stable trans isomer of azobenzene derivatives, this band is generally located around 320 nm. nih.gov In the case of this compound in water, this peak appears at approximately 294 nm. mdpi.com
n→π transition:* This is a lower-intensity band found in the visible region, resulting from the lone pair of electrons on the nitrogen atoms. nih.gov For trans-Azobenzene-4,4'-dicarboxylic acid in water, this band is observed around 445 nm. mdpi.com
Upon irradiation with UV light (e.g., 365 nm), the trans isomer converts to the cis isomer. nih.gov This photoisomerization leads to characteristic changes in the UV-Vis spectrum:
The intensity of the π→π* band decreases (hypochromic effect) and may shift to shorter wavelengths (a blue shift). nih.gov
The intensity of the n→π* band increases (hyperchromic effect). nih.gov
These spectral changes are reversible, and the trans isomer can be regenerated by thermal relaxation or irradiation with visible light. nih.gov
Table 1: UV-Vis Absorption Data for this compound Isomers in Water
| Isomer | Transition | Wavelength (λmax) |
| trans | π→π | ~294 nm mdpi.com |
| n→π | ~445 nm mdpi.com | |
| cis | n→π* | Increased absorbance at ~445 nm mdpi.com |
NMR Spectroscopy (¹H and ¹³C NMR)
NMR spectroscopy provides detailed structural information about the trans and cis isomers.
¹H NMR: Upon photoisomerization from the trans to the cis form, the proton signals of the azobenzene rings typically show an upfield shift. nih.gov This is attributed to the magnetic shielding effect caused by the overlapping phenyl rings in the concave structure of the cis isomer. nih.gov For this compound in DMSO-d6, the aromatic protons of the trans isomer appear as two doublets at approximately 8.16 ppm and 8.00 ppm. rsc.org The carboxylic acid protons are also observed, though their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. nih.gov
¹³C NMR: The carbon spectra also reflect the structural changes between isomers. For the trans isomer of this compound in DMSO-d6, the reported chemical shifts include signals for the carboxylic carbon (~166.60 ppm), the carbon atoms attached to the nitrogen (~154.13 ppm), and the other aromatic carbons (~133.38, 130.68, and 122.81 ppm). rsc.org Similar to ¹H NMR, changes in the chemical shifts are expected upon conversion to the cis isomer due to the altered electronic and spatial environment.
Table 2: Representative NMR Data for trans-Azobenzene-4,4'-dicarboxylic Acid in DMSO-d6
| Nucleus | Chemical Shift (δ) in ppm |
| ¹H | 8.16 (d), 8.00 (d) rsc.org |
| ¹³C | 166.60, 154.13, 133.38, 130.68, 122.81 rsc.org |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in this compound. The spectra of its derivatives typically show characteristic bands for:
C=O stretching of the carboxylic acid group, often seen in the region of 1680-1740 cm⁻¹. For an amide derivative, this appeared at 1736 cm⁻¹. nih.gov
N=N stretching , which is often weak or IR-inactive in the symmetrical trans isomer but can sometimes be observed.
C-N stretching and aromatic C=C stretching vibrations in the fingerprint region. nih.gov
O-H stretching of the carboxylic acid, which appears as a broad band.
While IR spectroscopy confirms the presence of the key functional groups, the differences between the trans and cis isomers can be subtle. However, it can be used to confirm the successful synthesis and incorporation of the molecule into other structures. acs.org
Fluorescence Properties
While most azobenzene derivatives are known to be weakly fluorescent due to the highly efficient and rapid photoisomerization process which provides a non-radiative decay pathway, some derivatives can exhibit fluorescence. mdpi.com Studies have shown that both the trans and cis isomers of the free this compound ligand possess fluorescent properties. mdpi.com However, upon coordination to metal centers to form metal-organic frameworks (MOFs), this fluorescence was reportedly lost. mdpi.com The emission properties can be influenced by factors such as aggregation, substitution patterns, and environmental constraints that may inhibit the isomerization process. mdpi.com
Electrochemical Properties and Redox Behavior
The electrochemical behavior of this compound is centered on the redox activity of the azo (-N=N-) group. This group can undergo a reversible two-electron redox reaction. researchgate.netresearchgate.net
Cyclic voltammetry (CV) is a key technique used to study this behavior. In CV experiments, this compound exhibits redox peaks corresponding to the reduction and subsequent oxidation of the azo linkage. researchgate.net The reduction of the -N=N- group to a -NH-NH- group is a characteristic electrochemical process for azobenzenes. researchgate.net
The redox potential can be influenced by the isomeric state (trans or cis) of the molecule. acs.org The cis isomer is generally expected to have a different redox potential from the trans isomer due to its higher energy and different geometry. acs.org The redox behavior is also highly dependent on the pH of the medium, as protons are involved in the reduction process. researchgate.net
The reversible redox properties of this compound and its salts have made them promising candidates for use as organic electrode materials in energy storage systems, such as sodium-ion and potassium-ion batteries. researchgate.netresearchgate.net In these applications, the azo group acts as the redox center for charge storage. researchgate.net The addition of electrons to the molecule primarily affects the N=N bond, causing an increase in its bond distance, which confirms it as the active redox center. rsc.org
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of this compound (AZA) and its derivatives. These studies provide valuable insights into the electron transfer processes, reversibility of redox reactions, and the stability of the generated species.
The electrochemical behavior of AZA has been investigated using techniques such as cyclic voltammetry at varying concentrations. researchgate.net In one study, cyclic voltammograms were recorded for AZA at concentrations ranging from 8.36 × 10⁻⁵ to 3.34 × 10⁻⁵ mol L⁻¹ in a pH 6.86 phosphate (B84403) buffer solution. researchgate.net The experiments utilized a hanging mercury drop electrode (HMDE) as the working electrode and a silver/silver chloride (Ag/AgCl) electrode as the reference. researchgate.net
Furthermore, the electrochemical properties of novel electrochromic and photoresponsive materials based on this compound dialkyl ester derivatives (ADDEDs) have been explored through cyclic voltammetry. rsc.org These studies are crucial for understanding the electrochromic mechanism and electro-optical properties of these derivatives. rsc.org The data obtained from CV measurements helps in characterizing the redox potentials and the stability of the different colored states of the material. rsc.org
Derivatives of AZA, such as those modified with amide groups, have also been a subject of electrochemical analysis. Two novel amides, L1 and L2, containing photoresponsive azobenzene units, were synthesized and their photochemical properties were investigated. nih.govmdpi.com While the primary focus of these studies was on photoisomerization, electrochemical data from CV would complement the understanding of how electronic modifications through amide linkages affect the redox behavior of the azobenzene core. nih.govmdpi.com
The following table summarizes the experimental conditions for the cyclic voltammetry studies of this compound.
| Parameter | Value | Reference |
| Analyte | This compound (AZA) | researchgate.net |
| Concentration Range | 8.36 × 10⁻⁵ to 3.34 × 10⁻⁵ mol L⁻¹ | researchgate.net |
| Solvent/Electrolyte | pH 6.86 phosphate buffer solution (0.1 mol L⁻¹) | researchgate.net |
| Working Electrode | Hanging Mercury Drop Electrode (HMDE) | researchgate.net |
| Reference Electrode | Ag/AgCl, KCl | researchgate.net |
| Scan Rate | 1.00 V s⁻¹ | researchgate.net |
Redox Activity of Azo Group (N=N/N-N)
The redox activity of the azo group (–N=N–) is central to the electrochemical behavior of this compound and its derivatives. This functional group can undergo reversible reduction and oxidation processes, making these compounds suitable for various applications, including energy storage and electrochromic devices.
The azo group acts as a redox center that can reversibly react with ions. umd.edu In the context of sodium-ion batteries, for example, the azo group in this compound sodium salt has been shown to be the electrochemically active site that reversibly bonds with Na⁺ ions. umd.edu This was confirmed through detailed characterizations which revealed that the carbonyl group in the dicarboxylic acid salt does not participate in the reaction with sodium ions. umd.edu Density functional theory (DFT) calculations further support these findings, showing that the lowest unoccupied molecular orbital (LUMO) is localized on the azo group, indicating it is the site of reduction. umd.edu
Similarly, in lithium-ion batteries, the azo group in this compound lithium salt demonstrates reversible reaction with Li⁺ ions during charge/discharge cycles. researchgate.net This highlights the general role of the azo group as the primary redox-active moiety in these systems. researchgate.net
The reduction of the azo group typically proceeds in a two-electron, two-proton process in protic media, leading to the formation of a hydrazo group (–NH-NH–). The reverse oxidation process regenerates the azo group. The potential at which this redox event occurs can be influenced by the substituents on the azobenzene core.
Electrochromic Properties
This compound and its derivatives, particularly its esters, have been shown to possess interesting electrochromic properties. Electrochromism is the phenomenon where a material undergoes a reversible change in color upon the application of an electrical potential.
Novel electrochromic and photoresponsive materials have been successfully synthesized from this compound dialkyl ester derivatives (ADDEDs). rsc.org These materials exhibit outstanding and reversible electrochromic behavior. rsc.org
Electrochromic devices (ECDs) fabricated using these ADDEDs demonstrated a distinct color change from colorless in the bleached state (at 0.0 V) to magenta in the colored state (at ±3.0 V). rsc.org This color change is a direct consequence of the redox reactions occurring within the azobenzene-based molecules.
Key performance metrics for these electrochromic devices have been evaluated and are summarized below:
| Property | Observation | Reference |
| Color Change | Colorless to magenta | rsc.org |
| Bleached State Voltage | 0.0 V | rsc.org |
| Colored State Voltage | ±3.0 V | rsc.org |
| Switching Times | Fast | rsc.org |
| Contrast | Reasonable | rsc.org |
| Optical Memory | Satisfactory | rsc.org |
| Redox Stability | Good | rsc.org |
The combination of electrochromism and photoresponsiveness in these materials makes them promising candidates for a variety of applications, including full-color electrochromic display devices, electronic paper, smart windows, and optical memory devices. rsc.org The reversible nature of both the electrochemical and photochemical processes opens up possibilities for developing dual-stimuli-responsive systems. rsc.org
Integration of Azobenzene 4,4 Dicarboxylic Acid in Metal Organic Frameworks Mofs
Design Principles and Synthesis of AZB(COOH)₂-based MOFs
The design of MOFs incorporating Azobenzene-4,4'-dicarboxylic acid hinges on the principles of coordination chemistry, where the carboxylate groups of the ligand coordinate with metal ions or clusters to form extended, crystalline networks. nih.govmdpi.com The choice of synthesis method and metal center plays a crucial role in determining the final topology, porosity, and functionality of the resulting MOF.
Hydrothermal Synthesis Methods
Hydrothermal synthesis is a prevalent technique for the crystallization of AZB(COOH)₂-based MOFs. mdpi.com This method involves heating a mixture of the this compound linker, a metal salt, and a solvent in a sealed vessel at elevated temperatures. For instance, the solvothermal reaction of zinc nitrate (B79036) with this compound in N,N'-dimethylformamide (DMF) at temperatures between 85°C and 90°C yields crystalline MOF materials. researchgate.net Similarly, reacting lanthanide trifluoromethanesulfonates with the linker in DMF at 95°C for 48 hours has been successful in producing three-dimensional MOFs. mdpi.com The temperature, reaction time, and concentration of reactants are critical parameters that can influence the crystal size, morphology, and even the dimensionality of the resulting framework. nih.gov
Coordination with Metal Centers (Al³⁺, Zr⁴⁺, Zn²⁺, Cd²⁺, Tb³⁺, Dy³⁺, Cu²⁺)
This compound has been successfully coordinated with a variety of metal ions to form stable MOFs. The selection of the metal center dictates the coordination geometry and can influence the properties of the final material.
Al³⁺ and Zr⁴⁺: Aluminum and Zirconium-based MOFs with azobenzene-4,4'-dicarboxylate linkers have been synthesized and studied for their photo-isomerization kinetics. nih.govmdpi.com Zr-MOFs, in particular, are noted for their robustness and stability, making them suitable for applications in challenging environments. nih.gov In Zr-AZB MOFs, the central unit often consists of Zr₆H₄O₈ clusters, where each zirconium atom is 8-coordinated. mdpi.com
Zn²⁺ and Cd²⁺: Zinc and Cadmium have been used to construct MOFs with this compound, sometimes in conjunction with auxiliary ligands like 2,2'-bipyridine (B1663995). nepjol.info The coordination preference of the linker can differ between these two metal ions, leading to distinct structures. nepjol.info Solvothermal reactions involving zinc ions and the linker have produced various crystalline materials, with factors like reactant concentration influencing the final product's surface area. researchgate.net Cadmium has been utilized in creating mixed-linker MOFs to achieve desirable functional groups and large pore apertures. rsc.org
Tb³⁺ and Dy³⁺: Terbium and Dysprosium have been incorporated into MOFs using this compound as the linker, resulting in three-dimensional networks. mdpi.com These lanthanide-based MOFs can exhibit interesting photoluminescence properties. mdpi.commdpi.com
Cu²⁺: Copper-based MOFs containing azobenzene (B91143) moieties have been investigated for their ability to undergo light-induced structural changes, which can be harnessed for applications like controlled gas capture and release. mdpi.com
The following table summarizes some of the reported MOFs based on this compound and different metal centers.
| Metal Ion | MOF Name/Identifier | Synthesis Details | Reference |
| Al³⁺ | Al-AZB | Not detailed in provided text | nih.govmdpi.com |
| Zr⁴⁺ | Zr-AZB, UiO-68-azo | ZrCl₄, acetic acid, DMF, 100°C, 72 hours | nih.govmdpi.comnih.gov |
| Zn²⁺ | [Zn(4,4'-ADA)(bpy)]n, AZ1, AZ2 | Solvothermal reaction with 2,2'-bipyridine; Solvothermal in DMF | nepjol.info |
| Cd²⁺ | [Cd(4,4'-ADA)(bpy)(H₂O)₂]n, TMU-84 | Solvothermal reaction with 2,2'-bipyridine; With 4-bpdh co-linker | nepjol.inforsc.org |
| Tb³⁺ | {[Tb(abd)₁.₅(H₂O)₂(DMF)]∙(H₂O)₂∙(DMF)₂}n | Hydrothermal, 95°C, 48 hours | mdpi.com |
| Dy³⁺ | Isostructural to Tb-MOF | Hydrothermal, 95°C, 48 hours | mdpi.com |
| Cu²⁺ | Not detailed in provided text | Not detailed in provided text | mdpi.com |
Multivariate MOFs (MTV-MOFs) for Tunable Properties
The concept of multivariate MOFs (MTV-MOFs) involves the use of multiple types of organic linkers within a single framework to fine-tune its properties. While the provided text does not explicitly detail the synthesis of MTV-MOFs using this compound as one of the components, the use of co-linkers such as 2,2'-bipyridine with Zn²⁺ and Cd²⁺, and 2,5-bis(4-pyridyl)-3,4-diaza-2,4-hexadiene (4-bpdh) with Cd²⁺ and Zn²⁺, points towards this strategy. nepjol.inforsc.org This approach allows for the introduction of different functionalities and the modification of pore environments, leading to materials with tailored adsorption, catalytic, or sensory capabilities.
Structural Characterization of MOFs
The determination of the structure of this compound-based MOFs is crucial for understanding their properties and potential applications. Several analytical techniques are employed for this purpose.
X-ray Diffraction (PXRD, Single Crystal XRD)
X-ray diffraction is a fundamental technique for the structural elucidation of crystalline materials like MOFs.
Single-Crystal X-ray Diffraction (SC-XRD): This technique provides the most detailed structural information, including bond lengths, bond angles, and the precise arrangement of atoms within the crystal lattice. For example, SC-XRD was used to determine the three-dimensional network structure of a terbium-based MOF with this compound. mdpi.com It has also been employed to reveal the UiO-type structure of UiO-68-azo, a zirconium-based MOF. nih.gov
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk synthesized material and to verify that the crystal structure determined from a single crystal is representative of the entire sample. mdpi.comnih.gov The PXRD pattern of a dysprosium-based MOF confirmed that it is isostructural to its terbium analogue. mdpi.com It is also used to assess the stability of the MOF framework after various treatments or functionalization steps. nih.gov
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is utilized to visualize the morphology and size of the MOF crystals. mdpi.com SEM images can reveal the shape of the crystals, such as the octahedron-shaped crystals of UiO-68-azo, and provide information about the surface features of the material. nih.gov This technique is also valuable for observing any changes in morphology that may occur during synthesis or subsequent modification of the MOFs.
Photo-Responsive Behavior in AZB(COOH)₂-MOFs
Azobenzene-based linkers like this compound (AZB(COOH)₂) are renowned for their ability to undergo reversible trans-cis photo-isomerization. researchgate.netnih.gov This property can be harnessed to create "smart" materials where properties such as pore size, guest uptake, and catalytic activity can be controlled by light. nih.govmdpi.com The isomerization process involves a significant change in the molecule's shape, from the linear, planar trans isomer to the bent cis isomer. nih.gov This dynamic structural flexibility can facilitate applications like carbon dioxide capture and release. mdpi.com
The efficiency of photo-isomerization within a MOF is heavily influenced by the structural rigidity and steric hindrance of the crystal lattice. mdpi.comacs.org When azobenzene moieties are incorporated as integral linkers in the framework's backbone, the rigid structure can suppress the switching behavior. acs.org The significant geometric changes required for trans-to-cis isomerization (a length decrease from ~9 Å to ~6 Å) are often restricted within the densely packed crystalline state. rsc.org For MOFs with small pore sizes, these steric constraints may completely prohibit the azobenzene from switching. acs.org
Studies on aluminum (Al-AZB) and zirconium (Zr-AZB) based MOFs revealed that the coordination to metal centers slows the rate of photo-isomerization. mdpi.com The trans isomers that are doubly bound and fully integrated into the MOF backbone face significant difficulty in photo-switching to the cis form due to the lattice constraints. mdpi.com This structural rigidity, however, enhances the stability of the kinetically favored trans isomer. mdpi.com Therefore, a successful design for photoswitchable MOFs often involves introducing the photo-active group as a side group oriented towards the pores, rather than as a primary backbone linker, to allow sufficient space for isomerization. rsc.org
Research has shown that the observed photo-responsive behavior in some AZB(COOH)₂-MOFs originates not from the linkers fully integrated within the bulk crystal structure, but from moieties on the material's surface. researchgate.netmdpi.comnih.gov Specifically, in Al-AZB and Zr-AZB MOFs, the photo-isomerization is attributed to singly bound azobenzene ligands located on the MOF's surface. researchgate.netmdpi.com These surface-bound groups have greater freedom of movement compared to the doubly-bound linkers constrained within the crystal lattice, allowing them to undergo the conformational changes associated with isomerization. mdpi.com This phenomenon is enabled by the partial solvation of these singly bound ligands when the MOF is in a suspension. mdpi.com The mechanism of switching at a surface can be fundamentally different from that of a free molecule; for instance, the isomerization of tetra-tert-butyl-azobenzene on a gold surface is driven by a substrate-mediated charge transfer process rather than direct intramolecular excitation. nih.gov
The solvent environment can influence the kinetics of trans-cis isomerization in AZB(COOH)₂-MOFs, although the effect may be modest. mdpi.com In a study of Al-AZB and Zr-AZB MOFs suspended in various solvents, the type of solvent was found to have a slight effect on the rate of isomerization and the half-life of the isomers. researchgate.netmdpi.comnih.gov However, the band gap energies of the MOFs were not significantly affected by the different solvents. researchgate.netmdpi.com This is in contrast to some free azobenzene derivatives, where photo-isomerization can be strongly solvent-dependent. elsevierpure.com For the MOFs, coordination of the azobenzene linker to the metal centers increases the half-life of the trans isomer compared to the free ligand, indicating greater stability within the framework. mdpi.com
The table below presents the kinetic data for the isomerization of Al-AZB and Zr-AZB MOFs in different solvents.
Table 2: Half-life (t₁/₂) of trans-AZB(COOH)₂ MOF Isomers in Various Solvents at 25°C
| Compound | Solvent | Half-life (t₁/₂) in minutes | Source(s) |
|---|---|---|---|
| Al-AZB | Water | 118 | mdpi.com |
| Al-AZB | Ethanol | 114 | mdpi.com |
| Al-AZB | DMSO | 110 | mdpi.com |
| Zr-AZB | Water | 65 | mdpi.com |
| Zr-AZB | Ethanol | 75 | mdpi.com |
| Zr-AZB | DMSO | 69 | mdpi.com |
Host-Guest Interactions and Molecular Recognition within MOFs
The tunable pores and functionalizable nature of MOFs make them excellent platforms for studying and controlling host-guest interactions. rsc.orgnih.gov The crystalline structure of MOFs allows for the precise monitoring of interactions between the framework and encapsulated guest molecules. rsc.org In MOFs constructed with this compound, the ability of the azobenzene unit to switch between its trans and cis states can dynamically alter the pore environment. This light-induced change can modify the host-guest interactions, enabling applications in molecular recognition and selective adsorption. mdpi.com For example, a copper-based MOF containing azobenzene moieties demonstrated enantioselective adsorption of chiral molecules by changing its pore environment upon photo-isomerization. mdpi.com
The defined cavities of MOFs are ideal for encapsulating a wide variety of small molecules, from gases and dyes to catalysts and biomolecules. rsc.orgchemrxiv.orgfrontiersin.org The integration of AZB(COOH)₂ provides a mechanism for the controlled uptake and release of these guests.
A notable example is the azo-IRMOF-74-III, which was loaded with the fluorescent dye propidium (B1200493) iodide. rsc.org Under ambient conditions, the dye remained trapped within the MOF's pores. rsc.org However, upon irradiation with 408 nm light, the repetitive wagging motion from the azobenzene units' isomerization triggered the rapid release of the dye from the pores. rsc.org This demonstrates a light-gated release mechanism controlled by the photo-active switches inside the MOF. rsc.org
This principle has also been applied to modulate enzymatic activity. acs.org In one study, this compound was used to decorate the pore walls of a MOF (PCN-128) that had encapsulated the enzyme carbonic anhydrase (CA). The steric hindrance resulting from the light-induced conformational change of the azobenzene derivative could modulate the catalytic activity of the confined enzyme. acs.org Furthermore, azobenzene-containing MOFs have been explored for the encapsulation of reactants in a confined environment, which enhances contact with catalytic sites and improves catalytic selectivity for processes like the cyanosilylation of imines. nih.gov The loading of air-sensitive complexes, such as Fe(CO)₅, into MOFs has also been achieved, demonstrating the versatility of these frameworks as hosts for a diverse range of chemical species. frontiersin.org
Influence of Guest Molecule Length and Hydrogen Bonding on Host Structure
The structure and functionality of Metal-Organic Frameworks (MOFs) incorporating this compound are significantly influenced by the nature of the guest molecules within their pores, particularly their size, shape, and capacity for hydrogen bonding. These host-guest interactions can dictate the orientation of the azobenzene linker, modify the pore environment, and ultimately control the material's properties.
The length and type of guest molecule can directly impact the host structure and its photoresponsive behavior. For instance, the photo-isomerization of azobenzene linkers can be affected by the surrounding solvent molecules. mdpi.comnih.gov Studies on aluminum (Al-AZB) and zirconium (Zr-AZB) based MOFs with Azobenzene-4,4'-dicarboxylate linkers have shown that the type of solvent has a noticeable effect on the rate of trans-to-cis isomerization and the thermal relaxation half-life. mdpi.comnih.gov This is often attributed to the polarity of the solvent and its ability to form hydrogen bonds with the nitrogen double bond of the azobenzene unit. mdpi.com The stability of the trans isomer within the MOF is notably higher than that of the free ligand, as the structural constraints of the crystal lattice hinder the photoswitching process. mdpi.com
The interplay between the azobenzene linker's isomeric state and the guest molecule is a key factor in the functionality of these materials. Atomistic simulations have revealed that the adsorption sites and the orientation of guest molecules within the pores are modulated depending on whether the azobenzene linkers are in the all-trans or all-cis state. d-nb.info This selective interaction highlights the potential for creating smart materials where molecular recognition and uptake can be precisely controlled by light. nih.govd-nb.info
| MOF/Ligand | Solvent | Half-life (t½) at 25°C (minutes) |
| This compound | Water | 30 |
| Al-AZB MOF | Water | 65 |
| Zr-AZB MOF | Water | 118 |
| Al-AZB MOF | Ethanol | 74 |
| Zr-AZB MOF | Ethanol | 99 |
| Al-AZB MOF | Acetonitrile | 88 |
| Zr-AZB MOF | Acetonitrile | 108 |
Data sourced from a kinetic study on the isomerization of azobenzene-dicarboxylate MOFs, indicating the increased stability of the isomer within the MOF structure compared to the free ligand. mdpi.com
Computational Studies on Host-Guest Binding (e.g., DFT Analysis)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for gaining detailed, atomistic insight into the host-guest interactions within MOFs containing this compound. scienceopen.comnih.gov These studies provide a molecular-level understanding of binding energies, preferred adsorption sites, and the nature of intermolecular forces that are often difficult to probe experimentally. d-nb.infonih.gov
DFT calculations are widely used to model both the MOF structure and its interaction with guest molecules. For a Zr-AZB MOF, DFT was employed to optimize the geometries of the trans and cis isomers of the this compound ligand and a model of the MOF's coordination environment. mdpi.com Such calculations help to elucidate the electronic structure and predict spectroscopic properties, offering a rationale for experimentally observed behaviors. mdpi.com By simulating the MOF-guest complex, researchers can reliably compute interaction energies. nih.gov These calculations have shown that even minor structural modifications to guest molecules can significantly alter their interaction with the two isomeric states of an azobenzene-functionalized MOF. d-nb.info
Furthermore, atomistic simulations and molecular dynamics (MD) are used to explore the dynamic behavior of the host-guest system. d-nb.info In studies of an azo-functionalized MOF, MD simulations identified two preferred rotational positions for the azobenzene linker when a guest molecule was present, demonstrating that the guest interaction influences the linker's conformation. d-nb.info These computational approaches are essential for the rational design of new photoresponsive MOFs, allowing for the in-silico screening of candidate structures and predicting their performance in applications like gas storage and molecular sensing. d-nb.infonih.gov
| Computational Method | Application in Host-Guest Analysis | Key Findings | Reference |
| Density Functional Theory (DFT) | Calculation of interaction energies; Optimization of host and guest geometries. | Reliably computes the strength of host-guest interactions; Predicts structural and electronic properties of MOF isomers. | mdpi.comnih.gov |
| Atomistic/Molecular Dynamics (MD) Simulations | Investigation of dynamic processes and structural flexibility. | Reveals modulation of guest molecule adsorption sites and orientation based on the linker's isomeric state. | d-nb.info |
| Non-Covalent Interactions (NCI) Index | Analysis and visualization of non-covalent interactions. | Identifies and confirms the role of specific interactions like hydrogen bonds in guest binding. | nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds. | Provides quantitative insights into the nature of host-guest bonding. | nih.gov |
Supramolecular Assemblies and Self Assembly of Azobenzene 4,4 Dicarboxylic Acid
Formation of Supramolecular Hydrogels
Supramolecular hydrogels, three-dimensional networks of self-assembled small molecules that can entrap large amounts of water, represent a significant application of Azobenzene-4,4'-dicarboxylic acid. The formation of these gels is typically driven by a combination of non-covalent interactions. mdpi.com The inherent photochromism of the azobenzene (B91143) unit allows for external control over the gel's properties, making them "smart" materials.
A notable example of supramolecular hydrogel formation involves the self-assembly of this compound (AZO) with the cationic surfactant Hexadecyltrimethylammonium bromide (CTAB) in an alkaline aqueous solution. In a study, these hydrogels were formed by varying the concentration of CTAB/AZO from 0.25 to 4 wt%, while maintaining a fixed molar ratio of 2:1. nih.gov Below approximately 30°C, the CTAB/AZO solutions self-assemble into a nanofibrillar network, leading to the formation of a self-supporting gel. nih.gov The critical concentration required for gelation was identified to be 0.45 wt%. nih.gov
The formation of these hydrogels is driven by the electrostatic interactions between the negatively charged carboxylate groups of the deprotonated AZO and the positively charged head groups of the CTAB molecules. This, combined with the hydrophobic interactions of the long alkyl chains of CTAB and the aromatic azobenzene units, leads to the formation of elongated, cross-linked fibrillar structures that constitute the gel network.
The photo-responsive nature of these hydrogels is a direct consequence of the trans-cis isomerization of the azobenzene moiety within the self-assembled structure. The trans isomer of azobenzene is planar and thermodynamically stable, which favors the organized packing required for gel formation. Upon irradiation with UV light (e.g., 365 nm), the azobenzene unit converts to its non-planar, bent cis isomer. mdpi.com This change in molecular geometry disrupts the ordered packing of the gelator molecules, leading to a breakdown of the fibrous network and a transition from a gel to a sol state. mdpi.com This process is reversible; the gel state can be recovered by exposing the system to visible light or by thermal relaxation in the dark.
This light-triggered gel-sol transition allows for the remote and spatiotemporal control of the material's properties. For instance, the viscosity of a hydrogel formed from a symmetric azobenzene-based amphiphile was shown to drop dramatically upon UV irradiation, leading to the rapid destruction of the gel. mdpi.com
The supramolecular hydrogels formed from this compound and CTAB exhibit remarkable self-healing capabilities. This property stems from the dynamic and reversible nature of the non-covalent bonds that form the gel network. When the gel is subjected to high mechanical stress, the network structure is disrupted, leading to a loss of its solid-like properties. However, upon removal of the stress, the non-covalent interactions can reform, allowing the gel to spontaneously and completely restore its initial structure and viscoelastic properties.
This self-healing ability was rigorously demonstrated through rheological tests, which showed a recovery of the gel's mechanical properties after a stress-induced damage. This characteristic is crucial for applications where the material may be subjected to mechanical strain, enhancing its durability and lifespan.
The mechanical and structural properties of this compound-based hydrogels have been extensively studied using rheological and spectroscopic techniques. Rheological measurements on the CTAB/AZO hydrogel showed that above the critical gelation concentration, the elasticity and strength of the gel increase almost linearly with the concentration of the gelator. nih.gov
Spectroscopic analyses, such as UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for confirming the photo-isomerization of the azobenzene units, which underpins the photo-responsive behavior of the hydrogels. nih.gov For instance, UV-Vis spectroscopy can monitor the changes in the absorption spectrum corresponding to the trans and cis isomers upon light irradiation. mdpi.com Fourier-transform infrared (FTIR) spectroscopy is used to confirm the interactions between the components of the hydrogel, such as the electrostatic interactions between the carboxylate groups of AZO and the ammonium (B1175870) head groups of CTAB. ciac.jl.cn
The following table summarizes the key parameters of the CTAB/AZO supramolecular hydrogel:
| Property | Value/Observation | Reference |
| Components | This compound (AZO) and Hexadecyltrimethylammonium bromide (CTAB) | |
| Molar Ratio (CTAB:AZO) | 2:1 | nih.gov |
| Critical Gelation Concentration | 0.45 wt% | nih.gov |
| Gel Structure | Nanofibrillar network | |
| Stimuli for Gel-Sol Transition | UV light, mechanical stress, thermal changes | |
| Self-Healing | Complete structural restoration after stress-induced damage |
Host-guest chemistry provides another powerful strategy for creating stimuli-responsive hydrogels incorporating azobenzene derivatives. In these systems, the azobenzene moiety can act as a "guest" that reversibly binds to a "host" molecule, often a cyclodextrin (B1172386) (CD). nih.govnih.gov The formation and dissociation of this host-guest complex can be controlled by light, leading to changes in the cross-linking of the hydrogel and thus its macroscopic properties. nih.gov
For example, a photoresponsive supramolecular hydrogel was designed using α-cyclodextrin (α-CD) as the host and an azobenzene derivative as the guest. nih.gov In its trans form, the azobenzene guest fits snugly within the hydrophobic cavity of the α-CD host, forming a stable inclusion complex that acts as a cross-link in the hydrogel network. nih.gov Upon UV irradiation, the azobenzene isomerizes to the bulky cis form, which no longer fits within the α-CD cavity. This leads to the dissociation of the inclusion complex, a decrease in cross-linking density, and a macroscopic expansion or even dissolution of the hydrogel. nih.govresearchgate.net This process is reversible upon irradiation with visible light, which converts the azobenzene back to the trans isomer, allowing the host-guest complexes to reform and the hydrogel to contract. nih.gov This light-driven expansion and contraction has been harnessed to create "artificial muscles." nih.govnih.gov
The table below details the components and mechanism of a photoresponsive host-guest hydrogel:
| Component | Role | Mechanism of Action | Reference |
| Azobenzene Derivative | Guest | Undergoes trans-cis photoisomerization upon light irradiation. | nih.gov |
| α-Cyclodextrin | Host | Forms an inclusion complex with the trans-azobenzene isomer. | nih.gov |
| Polymer Backbone | Scaffold | Provides the structural framework for the hydrogel. | nih.gov |
| Light (UV/Visible) | Stimulus | Triggers the isomerization of the azobenzene guest, leading to the dissociation/association of the host-guest complex and a change in the hydrogel's properties. | nih.govnih.gov |
Self-Assembly of Derivatives in Aqueous Media
The principles of supramolecular chemistry also govern the self-assembly of derivatives of this compound in aqueous solutions. By modifying the parent molecule, a variety of ordered structures with specific properties can be achieved.
In one study, two carboxylate derivatives of azobenzene were synthesized and shown to self-assemble with a tetra-amidinium-containing compound in aqueous media. ciac.jl.cn The primary driving forces for this assembly were identified as hydrogen bonding and electrostatic interactions between the carboxylate anions of the azobenzene derivatives and the amidinium cations. ciac.jl.cn This self-assembly process resulted in the formation of highly stable, needle-like crystals with a high aspect ratio. The stoichiometry of the supramolecular structures was determined to be a 1:2 molar ratio of the tetra-amidinium cation to the azobenzene carboxylate anion, as confirmed by FTIR and NMR analysis. ciac.jl.cn
Furthermore, the assembly and disassembly of these structures could be controlled by changing the pH of the solution, demonstrating an acid-base-triggered responsiveness. ciac.jl.cn This work highlights a straightforward and environmentally friendly method for constructing three-dimensional ordered supramolecular structures in water, which could have potential applications in areas such as the selective encapsulation and release of guest molecules. ciac.jl.cn
Regulation by Acid/Base Triggers
The self-assembly of this compound derivatives can be effectively controlled by external chemical stimuli, specifically acid and base triggers. ciac.jl.cn This control stems from the protonation and deprotonation of the carboxylic acid groups, which alters the intermolecular interactions driving the assembly process.
In a notable study, researchers designed a system involving azobenzene-based dicarboxylates (Azo²⁻) and a complementary tetra-amidinium molecule (TPM⁴⁺). ciac.jl.cn The assembly into stable, needle-like crystals in aqueous media was driven by a combination of hydrogen bonding and electrostatic interactions between the negatively charged carboxylate groups and the positively charged amidinium groups. ciac.jl.cn The addition of an acid (like HCl) protonates the carboxylate anions, disrupting the crucial electrostatic interactions and leading to the disassembly of the supramolecular structure. Conversely, the subsequent addition of a base (like NaOH) deprotonates the carboxylic acid groups, restoring the charge-based interactions and triggering the re-assembly of the crystalline structures. This reversible assembly-disassembly process demonstrates a simple and efficient method for controlling the formation of ordered supramolecular structures in water. ciac.jl.cn
Spectroscopic Characterization (FT-IR, NMR)
The formation and structure of supramolecular assemblies involving this compound are commonly confirmed using spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. ciac.jl.cn
FT-IR Spectroscopy provides evidence of the hydrogen bonding interactions that are fundamental to the self-assembly. For instance, in the assembly of this compound with other molecules, the characteristic stretching vibration of the carboxylic acid's C=O group is monitored. A peak at around 1683 cm⁻¹ is typical for the COOH group in the acid form. ijasbt.org In self-assembled structures formed through electrostatic and hydrogen bonds with complementary molecules, the changes in these vibrational frequencies confirm the formation of the intended supramolecular complex. ciac.jl.cn
NMR Spectroscopy offers detailed insight into the structure of the assemblies in solution. ¹H NMR spectra can confirm the molar ratio of the components in the assembled structure. ciac.jl.cn For this compound itself, the proton of the carboxylic acid (COOH) typically appears as a singlet at a high chemical shift, around δ = 13.3 ppm in DMSO-d₆. ijasbt.org When assembled with other molecules, shifts in the proton signals of both the azobenzene derivative and its partner molecule indicate their interaction and the formation of a defined supramolecular structure. ciac.jl.cn
Table 1: Spectroscopic Data for this compound and its Assemblies
| Technique | Compound/Assembly | Key Observation | Interpretation | Reference |
|---|---|---|---|---|
| FT-IR | This compound | C=O stretching at 1683 cm⁻¹ | Characteristic of the carboxylic acid group. | ijasbt.org |
| FT-IR | Azobenzene-4,4'-dicarboxylate assembly | Shift in C=O and N=N stretching vibrations | Confirmation of hydrogen bonding and electrostatic interactions within the assembly. | ciac.jl.cnijasbt.org |
| ¹H NMR | This compound | COOH proton signal at δ ≈ 13.3 ppm | Confirms the presence of the carboxylic acid proton. | ijasbt.org |
| ¹H NMR | TPM⁴⁺/Azo²⁻ Assembly | Confirmed 1:2 molar ratio | Indicates the stoichiometry of the components in the supramolecular structure. | ciac.jl.cn |
Role in Gold Nanoparticle Self-Assembly
This compound and its derivatives are pivotal in directing the self-assembly of gold nanoparticles (AuNPs). mdpi.comresearchgate.net The azobenzene unit serves as a photo-switch, while the carboxylic acid groups (or thiol-modified derivatives) provide an anchor to the nanoparticle surface. mdpi.comresearchgate.net This combination allows for the creation of "smart" materials where the aggregation and dispersion of nanoparticles can be controlled externally, leading to changes in the material's optical properties, such as its color. chemrxiv.org
Photoresponsive Self-Assembly of Nanoparticles
The hallmark of azobenzene-containing systems is their photoresponsiveness, which is harnessed to control the assembly of gold nanoparticles. mdpi.com The underlying mechanism is the reversible trans-cis isomerization of the azobenzene molecule.
Trans Isomer: In its stable trans state, the azobenzene molecule is planar and has a near-zero dipole moment. mdpi.com When AuNPs are functionalized with trans-azobenzene derivatives, they typically remain well-dispersed in solution.
Cis Isomer: Upon irradiation with UV light (around 365 nm), the azobenzene isomerizes to its bent cis form. mdpi.com This structural change induces a significant dipole moment (approximately 3.0 D). nih.gov The emergence of these dipole moments on the surface of the functionalized AuNPs leads to attractive dipole-dipole interactions between adjacent nanoparticles, causing them to aggregate into ordered assemblies. mdpi.com
This aggregation process is reversible. Irradiating the aggregated nanoparticles with visible light (typically > 460 nm) or allowing for thermal relaxation switches the azobenzene back to its trans form, eliminating the dipole moment and causing the nanoparticle assemblies to disperse back into a colloidal solution. mdpi.comacs.org This photo-controlled, reversible self-assembly has been used to create dynamic nanostructures and has potential applications in areas like controlled release and photolithography. mdpi.comnih.gov
Table 2: Photoresponsive Properties of Azobenzene in Nanoparticle Assembly
| Isomer | Stimulus | Molecular Geometry | Dipole Moment | Nanoparticle State | Reference |
|---|---|---|---|---|---|
| trans | Visible Light / Heat | Planar, elongated | ≈ 0 D | Dispersed | nih.govmdpi.com |
| cis | UV Light (e.g., 365 nm) | Bent, non-planar | ≈ 3.0 D | Aggregated | nih.govmdpi.com |
Discrimination of Dicarboxylic Acid Isomers
A significant challenge in analytical chemistry is the differentiation of chemical isomers due to their similar physical and chemical properties. rsc.orgrsc.org Recent research has demonstrated that ensembles of gold nanoparticles functionalized with host molecules can be used to discriminate between isomers of dicarboxylic acids, including the geometric E/Z isomers of molecules like this compound (ADA). nih.gov
One innovative approach utilizes pillar ijasbt.orgpyridinium-modified gold nanoparticles (P ijasbt.orgP-AuNPs). nih.gov These positively charged host-functionalized nanoparticles can interact with anionic dicarboxylic acid guests. The discrimination mechanism relies on how well the guest isomer can bridge two or more nanoparticles, inducing aggregation. The extent of this aggregation, which can be monitored by changes in the solution's color and plasmon resonance, depends on the geometry and length of the dicarboxylic acid isomer. nih.gov
For longer dicarboxylic acids like ADA, the cis isomer is more effective at inducing aggregation of the P ijasbt.orgP-AuNPs than the trans isomer. This is because the bent shape of the cis isomer is better suited to bridging the nanoparticles in the host-guest complex. nih.gov This selective aggregation provides a clear optical signal, allowing for the differentiation between the two isomers. This method demonstrates a general strategy for recognizing E/Z isomers through a combination of supramolecular interactions and the plasmonic response of nanoparticles. nih.gov
Applications of Azobenzene 4,4 Dicarboxylic Acid in Advanced Functional Materials
Smart Materials and Stimuli-Responsive Systems
Smart materials are designed to respond to external stimuli, such as light, heat, or pH, in a controlled and reversible manner. Azobenzene-4,4'-dicarboxylic acid is a key building block for these materials, enabling the creation of systems that can change their properties on demand.
The most prominent application of this compound is in the creation of photoresponsive molecular switches. nih.gov The fundamental principle lies in the reversible trans-cis isomerization of the azobenzene (B91143) unit. rsc.org The thermodynamically more stable trans isomer can be converted to the metastable cis isomer upon irradiation with UV light (typically in the 300–400 nm range). nih.gov This process can be reversed either thermally, in the dark, or by irradiation with visible light (around 425–500 nm). nih.gov
This isomerization induces significant changes in the molecule's geometry. The distance between the para-positioned carbon atoms on the phenyl rings decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. nih.gov Furthermore, the planar trans isomer has a near-zero dipole moment, while the bent cis isomer possesses a significant dipole moment of about 3 D. nih.gov These changes in shape and polarity at the molecular level can be translated into macroscopic changes in the material's properties.
Researchers have synthesized and studied various derivatives of this compound to fine-tune their photo-switching behavior. For instance, novel amide derivatives have been created and their photochemical properties investigated using UV-Vis spectrophotometry and 1H NMR spectroscopy. nih.gov Studies on such derivatives have shown that the efficiency of trans to cis isomerization and the stability of the cis isomer can be influenced by the nature of the substituents. nih.gov For example, in one study, two different amide derivatives, L1 and L2, yielded 40% and 22% of the cis isomer upon UV irradiation, respectively, with corresponding quantum yields of 6.19% and 2.79%. nih.gov
The kinetics of the thermal back-isomerization (cis to trans) is a critical factor for practical applications. A long-lived cis isomer is desirable for information storage, while rapid back-isomerization is useful for applications like photochromic ion-channel blockers. nih.gov
Building upon the photoresponsive nature of the azobenzene core, materials incorporating this compound can be designed to respond to more than one stimulus. These dual-stimuli-responsive systems offer more complex and controlled functionalities.
For example, novel electrochromic and photoresponsive materials have been developed based on this compound dialkyl ester derivatives. rsc.org These materials exhibit both reversible photoisomerization under light and a color change in response to an electrical voltage. rsc.org Electrochromic devices fabricated from these materials can switch from colorless to magenta and have demonstrated fast switching times and good redox stability. rsc.org
Furthermore, the responsiveness of these systems can be modulated by chemical stimuli. In a study of amide derivatives of this compound, the rate of thermal cis-to-trans relaxation was influenced by the presence of ions. nih.gov For one derivative (L1), fluoride (B91410) ions accelerated the thermal relaxation, while for another (L2), the half-life of the cis form was extended in the presence of certain ions. nih.gov This demonstrates the potential for creating materials that respond to both light and specific chemical species.
Metal-organic frameworks (MOFs) constructed with this compound linkers also exhibit dual-stimuli-responsive behavior. The photo-isomerization of the azobenzene units on the surface of these MOFs can be influenced by the surrounding solvent, demonstrating a response to both light and the chemical environment. mdpi.com
Energy Storage Technologies
Organic electrode materials are gaining attention for next-generation batteries due to their abundance, low cost, and sustainability. researchgate.net this compound and its salts have emerged as promising candidates for various energy storage applications, owing to the reversible redox activity of the azo group (-N=N-). chemistryviews.orgumd.edu
Salts of this compound have been successfully employed as electrode materials in lithium-ion (Li-ion), sodium-ion (Na-ion), and potassium-ion (K-ion) batteries. researchgate.net The azo group acts as the redox center, reversibly reacting with alkali metal ions during the charge and discharge cycles. pnas.org
Lithium-Ion Batteries (LIBs): this compound lithium salt (ADALS) has shown excellent performance in LIBs, delivering a capacity of 190 mAh g⁻¹ at a current density of 95 mA g⁻¹ (0.5 C). pnas.org It also demonstrates good rate capability, retaining a significant portion of its capacity at higher current densities. pnas.org
Sodium-Ion Batteries (SIBs): this compound sodium salt (ADASS) is a promising anode material for SIBs. umd.edu It exhibits a reversible capacity of 170 mAh g⁻¹ at a low current rate (0.2 C) and maintains a stable capacity of 98 mAh g⁻¹ for 2000 cycles at a high rate (20 C). chemistryviews.orgumd.edu The use of the sodium salt improves the first cycle Coulombic efficiency compared to using the lithium salt in SIBs due to the avoidance of an ion-exchange process. pnas.org
Potassium-Ion Batteries (KIBs): this compound potassium salt (ADAPTS) has been developed as an anode for KIBs. researchgate.net The extended π-conjugated structure of ADAPTS facilitates stable charge/discharge cycles, even at elevated temperatures up to 60 °C. researchgate.net At 50 °C, it can deliver a reversible capacity of 109 mAh g⁻¹ at 1C for 400 cycles. researchgate.net
The following table summarizes the performance of this compound salts in different alkali-ion batteries.
| Battery Type | Electrode Material | Reversible Capacity | Rate Capability | Cycling Stability | Reference |
| Li-ion | This compound lithium salt (ADALS) | 190 mAh g⁻¹ at 0.5 C | Retains 56% capacity at 20 C | - | pnas.org |
| Na-ion | This compound sodium salt (ADASS) | 170 mAh g⁻¹ at 0.2 C | 98 mAh g⁻¹ at 20 C | Stable for 2000 cycles | chemistryviews.orgumd.edu |
| K-ion | This compound potassium salt (ADAPTS) | 109 mAh g⁻¹ at 1 C (at 50 °C) | - | Stable for 400 cycles | researchgate.net |
This compound derivatives primarily function as anode materials in alkali-ion batteries. researchgate.netchemistryviews.orgumd.edu The redox potential of the azo group is well-suited for this purpose. The reversible reaction of the azo group with lithium, sodium, or potassium ions allows for the storage and release of energy. pnas.org
While the predominant application is as an anode, the versatility of organic chemistry allows for the modification of the azobenzene structure to potentially tune its redox potential for use as a cathode active material. However, current research heavily focuses on its application as an anode. rsc.org
The reversible redox chemistry of azobenzene compounds also makes them attractive for nonaqueous redox flow batteries. acs.org In these systems, the energy is stored in liquid electrolytes containing electroactive species. The ability of azobenzene derivatives to undergo stable and reversible reduction and oxidation is a key requirement for anolytes (the negative electrolyte) in redox flow batteries. researchgate.net Research in this area is ongoing, with a focus on designing azobenzene molecules with high solubility and electrochemical stability to enable high-performance and long-lasting redox flow batteries. acs.orgresearchgate.net
Environmental Remediation and Sensing
This compound has emerged as a significant component in the development of advanced functional materials for environmental applications. Its unique photoresponsive nature, characterized by the reversible isomerization between its trans and cis forms upon light irradiation, allows for the creation of "smart" materials that can be externally controlled. This property is particularly valuable in the fields of environmental remediation and chemical sensing, where it is utilized in the fabrication of metal-organic frameworks (MOFs) and other specialized materials designed for targeted environmental tasks.
Dye Adsorption in Contaminated Water (e.g., Congo Red)
The application of this compound in creating photoresponsive metal-organic frameworks (MOFs) has shown significant promise for the removal of dyes from contaminated water. These MOFs can be designed to have high porosity and large surface areas, making them effective adsorbents. The photoisomerization of the azobenzene moiety within the MOF structure can influence the material's adsorption capacity.
Two notable examples are aluminum-based (Al-AZB) and zirconium-based (Zr-AZB) MOFs synthesized with this compound linkers. rsc.org These materials have been tested for the adsorption of Congo Red (CR), a toxic and carcinogenic dye. rsc.orgnih.gov The Al-AZB MOF, in particular, has demonstrated a high surface area of 2718 m²/g and a significant adsorption capacity for CR, reaching up to 456.6 mg/g. rsc.org In contrast, the Zr-AZB MOF has a lower surface area of 1098 m²/g and a maximum adsorption capacity of 128.9 mg/g for the same dye. rsc.org
Research has shown that the isomeric state of the azobenzene linker can impact the dye uptake. For both Al-AZB and Zr-AZB, the UV-irradiated cis isomer exhibited a slightly higher uptake of Congo Red compared to the ambient-light exposed trans isomer. nih.govresearchgate.net Specifically, Al-AZB displayed a dye adsorption capacity of over 95% for both its UV-irradiated and ambient light samples. nih.govresearchgate.net The ambient light exposed Zr-AZB had a 39.1% dye removal rate, which increased to 44.6% for the UV-irradiated form. nih.govresearchgate.net This suggests that the conformational change in the azobenzene linker, induced by light, can modify the pore environment and surface characteristics of the MOF, thereby affecting its interaction with dye molecules.
Table 1: Comparison of Al-AZB and Zr-AZB MOFs for Congo Red Adsorption
| Feature | Al-AZB | Zr-AZB |
|---|---|---|
| Metal Ion | Al³⁺ | Zr⁴⁺ |
| Surface Area | 2718 m²/g | 1098 m²/g |
| Pore Volume | 0.86 cm³/g | 0.35 cm³/g |
| Max. Adsorption Capacity (CR) | 456.6 mg/g | 128.9 mg/g |
| Dye Removal (Ambient Light) | >95% | 39.1% |
| Dye Removal (UV Irradiated) | >95% | 44.6% |
Data sourced from references rsc.orgnih.govresearchgate.net.
Chemosensors for Cations, Anions, and Neutral Molecules
The versatility of this compound extends to the development of chemosensors. Its derivatives can be engineered to exhibit changes in their physical or chemical properties upon interaction with specific ions or molecules, forming the basis for sensor applications. nih.govresearchgate.net
Novel amide derivatives of this compound have been synthesized and studied for their photoresponsive behavior and interaction with ions. nih.gov For instance, two such amides, designated as L1 and L2, were synthesized from this compound dichloride. nih.gov The study of their thermal back-reaction (from cis to trans isomer) revealed that the presence of certain anions could influence the process. In the case of L1, fluoride ions were found to accelerate the thermal relaxation. nih.gov Conversely, for the L2 derivative, the half-life of its cis form was extended in the presence of tested ions. nih.gov This differential response to anions highlights the potential for developing anion-specific chemosensors based on these tailored azobenzene derivatives. The interaction is based on the formation of hydrogen bonds, where the amide and peripheral hydroxyl groups can act as donors. nih.gov
While specific applications for cation and neutral molecule sensing using this compound are an area of ongoing research, the general principle of using photoresponsive MOFs for sensing is well-established. nih.govresearchgate.net The dynamic nature of the azobenzene linker allows for the creation of materials that can selectively bind to target molecules, leading to detectable changes in their properties, such as luminescence or color. nih.govresearchgate.net
Luminescent Probes for Specific Molecules (e.g., Quinones)
This compound is also a key component in the synthesis of luminescent probes for the detection of specific molecules. By incorporating this acid into mixed-linker MOFs, it is possible to create materials with tailored fluorescent properties that are sensitive to the presence of certain analytes.
An example of this application is the development of multi-functionalized MOFs, TMU-84 and TMU-85, which are designed as luminescent probes for the efficient sensing of quinones. mdpi.com These MOFs are synthesized using this compound (adc) and another nitrogen-based linker, 2,5-bis(4-pyridyl)-3,4-diaza-2,4-hexadiene (4-bpdh). mdpi.com The resulting structures, [Cd(adc)(4-bpdh)]·1.5DMF (TMU-84) and [Zn1.5(adc)1.5(4-bpdh)] (TMU-85), exhibit strong guest binding affinity due to the presence of flexible and polarizable nitrogen-based groups. mdpi.com These MOFs have been shown to be effective fluorescent probes for 1,8-dihydroxyanthraquinone (Danthron), a type of quinone. mdpi.com They are capable of distinguishing target sequences with high sensitivity, demonstrated by a significant Stern-Volmer constant (Ksv) of 6572. mdpi.com The luminescence of these MOFs is quenched in the presence of the quinone, providing a clear signal for its detection.
Biomedical and Bioengineering Applications
In the biomedical and bioengineering fields, this compound is utilized for its photoresponsive properties to create sophisticated drug delivery systems. The ability to trigger changes in molecular structure with light allows for precise control over the release of therapeutic agents.
Drug Delivery Systems
This compound and its derivatives are integral to the design of advanced drug delivery systems. niainnovation.in These systems often take the form of photoresponsive polymers or are incorporated as linkers in MOFs. rsc.orgniainnovation.in The core principle behind their use in this context is the ability of the azobenzene unit to undergo reversible trans-cis isomerization when exposed to light of specific wavelengths. niainnovation.in This conformational change can alter the properties of the delivery vehicle, such as its permeability or binding affinity, leading to the release of an encapsulated drug.
For instance, polymers based on this compound have been synthesized for potential applications in colon-specific drug delivery. rsc.org Furthermore, this compound is used to create photoresponsive MOFs that have potential applications in drug delivery. researchgate.net
A key advantage of using this compound in drug delivery is the ability to achieve controlled release of therapeutic agents through light activation. sikemia.com The transition from the more stable, planar trans isomer to the less stable, bent cis isomer upon UV light irradiation can be harnessed to trigger drug release. niainnovation.in This process is reversible, with the cis isomer reverting to the trans form either thermally or upon exposure to visible light.
This light-activated release mechanism has been demonstrated in various nanocarrier systems. For example, azobenzene-based liposomes have been developed that can release up to 65-70% of an encapsulated drug, such as doxorubicin (B1662922), upon irradiation with pulsed light. The photoisomerization of the azobenzene component within the liposomal membrane is thought to destabilize the structure, leading to the release of its contents.
In other systems, this compound derivatives are used as "gatekeepers" in mesoporous silica (B1680970) nanoparticles (MSNs). The trans isomer can block the pores of the MSNs, trapping the drug inside. Upon irradiation with UV light, the isomerization to the cis form causes a change in the gatekeeper's shape, opening the pores and allowing the drug to be released. This approach offers a high degree of spatial and temporal control over drug delivery, as the release is initiated only when and where the light is applied.
Targeted Drug Delivery with Photoresponsive Nanoparticles
The application of this compound and its derivatives in photoresponsive nanoparticles represents a significant advancement in targeted drug delivery. These "smart" materials can be engineered to release therapeutic agents at a specific site in response to a light stimulus, enhancing treatment efficacy while minimizing systemic side effects.
One prominent strategy involves the use of light-activated mesostructured silica nanoparticles. In this approach, a functionalized azobenzene derivative is anchored within the pores of the silica nanoparticles. nih.gov The conformational change of the azobenzene moiety, from the elongated trans isomer to the bent cis isomer upon UV light irradiation, acts as a molecular gate or impeller, triggering the release of the encapsulated drug molecules from the nanoparticle pores. nih.gov This process is reversible, allowing for pulsatile drug release controlled by light.
Metal-Organic Frameworks (MOFs) constructed with azobenzene-4,4'-dicarboxylate linkers are also promising for drug delivery applications. mdpi.comchemrxiv.org These porous materials can encapsulate drug molecules, and the photo-isomerization of the azobenzene units within the MOF structure can alter the pore environment, influencing the release of the therapeutic cargo. mdpi.comchemrxiv.org For instance, dual stimuli-responsive vesicles have been constructed using amphiphilic azobenzene-containing block copolymers. researchgate.net These nanocarriers can be loaded with anticancer drugs like doxorubicin hydrochloride and are capable of being taken up by cancer cells. researchgate.net The subsequent application of light or a change in pH can trigger a faster release of the drug directly within the acidic tumor microenvironment. researchgate.net
Influence of Host-Guest Interactions on Drug Loading and Release
Host-guest chemistry provides a sophisticated mechanism for controlling drug loading and release in systems containing this compound derivatives. This approach relies on the specific, non-covalent interactions between a "host" molecule and a "guest" molecule, where the binding affinity can be modulated by the photo-isomerization of the azobenzene unit.
A compelling example is the construction of dual stimuli-responsive compound vesicles based on the host-guest interaction between a water-soluble pillar youtube.comarene (the host) and an amphiphilic azobenzene-containing block copolymer (the guest). researchgate.net In this system, the trans form of the azobenzene moiety fits snugly within the cavity of the pillar youtube.comarene, leading to the formation of stable vesicles that can encapsulate drug molecules. When irradiated with UV light, the azobenzene isomerizes to its bulky cis form, disrupting the host-guest interaction and causing the disassembly of the vesicles. This disassembly triggers the rapid release of the encapsulated drug. researchgate.net The study demonstrated that for the anticancer drug doxorubicin hydrochloride, the release rate was significantly faster upon external stimuli (light and pH change) compared to the rate without stimuli. researchgate.net This light- and pH-triggered release mechanism is particularly advantageous for cancer therapy, as it allows for targeted drug release in the acidic environment of tumors. researchgate.net
| Host | Guest | Stimulus | Effect | Application |
| Water-soluble pillar youtube.comarene (WP6) | Amphiphilic azobenzene-containing block copolymer | UV light / pH change | Disruption of host-guest interaction, vesicle disassembly | Controlled release of Doxorubicin Hydrochloride (DOX·HCl) |
Control of Biological Processes (e.g., Pore Opening/Closing in Cellular Membranes)
The precise spatiotemporal control offered by the photo-isomerization of azobenzene derivatives is being harnessed to manipulate complex biological processes. A key application is the regulation of pore opening and closing in cellular membranes, which is fundamental to cellular communication and transport. nih.gov
By incorporating azobenzene-based molecules into the lipid bilayer of a cell, it is possible to create light-gated ion channels. The geometric change from the linear trans-azobenzene to the bent cis-azobenzene upon light exposure can induce mechanical stress on the surrounding membrane or directly on a channel protein. nih.govglenresearch.com This can lead to a conformational change in the channel, causing it to open or close. This strategy allows for the reversible photomodulation of ion flow across the membrane, which can be used to control the electrical state and signaling of cells, such as neurons. glenresearch.com Studies have shown that amphiphilic azobenzene compounds that preferentially partition into the cell membrane can act as efficient and reversible modulators of membrane potential under visible light. glenresearch.com This approach offers a non-invasive, reversible method to control cellular activity with high precision.
Photoactive DNA Cleavage Agents
While direct DNA cleavage by this compound itself is not a primary application, its derivatives are instrumental in the photo-control of nucleic acid function, including light-inducible cleavage. The principle relies on tethering azobenzene units to DNA or DNA-binding molecules, where photo-isomerization can control biological activity.
A notable example is the construction of a photo-responsive DNAzyme, which is a DNA molecule with catalytic activity. In one design, azobenzene-modified DNA strands were attached to a DNAzyme that targets and cleaves RNA. In the trans state, the appended strands hybridize, locking the DNAzyme in an inactive conformation. Upon UV irradiation, the azobenzenes switch to the cis form, causing the strands to dehybridize and activating the DNAzyme, which then proceeds to cleave its RNA substrate. This on-off switching of enzymatic activity can be reversibly controlled by alternating between UV and visible light.
Furthermore, azobenzene derivatives have been designed to bind to specific DNA structures, such as G-quadruplexes (G4s), which are implicated in cancer. Light can be used to control the binding and dissociation of these molecules. For instance, a cyclic azobenzene derivative was shown to selectively bind to a G4-DNA structure in its E-isomer form, and upon irradiation with light, it converted to the Z-isomer, which favored binding to a different, duplex region of the DNA. This reversible, light-controlled binding offers a way to dynamically regulate G4-mediated biological pathways, potentially leading to new strategies in precision cancer therapy.
Electrochromic Devices (ECDs)
Derivatives of this compound have been identified as promising materials for electrochromic devices (ECDs). youtube.com These devices change their optical properties (color) in response to an applied electrical voltage. The combination of photochromism and electrochromism in azobenzene derivatives offers the potential for creating dual-stimuli-responsive systems.
Novel electrochromic materials based on this compound dialkyl esters (ADDEDs) have been successfully synthesized and shown to exhibit outstanding electrochromic behavior. These materials can be fabricated into ECDs that demonstrate stable and reversible color changes, fast switching times, and good redox stability, making them suitable for applications such as smart windows, electronic paper, and full-color displays. youtube.com
Color Change and Switching Times
The performance of ECDs is characterized by their color change, switching speed, and optical contrast. Devices fabricated with this compound dialkyl ester derivatives (ADDEDs) exhibit a distinct color change from colorless in the bleached state (0.0 V) to magenta in the colored state (at ±3.0 V). Other systems based on azobenzene-bridged materials have demonstrated multicolor capabilities, transitioning from colorless to blue, then to violet-blue, and finally to black-blue as the voltage is increased up to +4.0 V. youtube.com
These devices are also noted for their rapid response. The ECDs based on ADDEDs exhibit "fast switching times," a critical feature for applications like displays. Similarly, other azobenzene-based ECDs are reported to have a "fast response time" along with high coloration efficiency and reasonable contrast. youtube.com
| Azobenzene Derivative | Voltage Range | Color Change | Switching Time |
| This compound dialkyl esters (ADDEDs) | 0.0 V to ±3.0 V | Colorless to Magenta | Fast |
| Azobenzene-bridged materials | 0 V to +4.0 V | Colorless → Blue → Violet-blue → Black-blue | Fast |
Optical Memory Applications
An important feature of some azobenzene-based ECDs is their ability to retain their colored or bleached state even after the power source is removed. This property is known as optical memory. Devices based on ADDEDs have been shown to exhibit satisfactory optical memories. This bistability is highly desirable for applications where information needs to be displayed for extended periods without continuous power consumption, such as in electronic paper or status displays. The combination of redox stability and good optical memory makes these novel azobenzene derivatives promising candidates for the development of advanced optical memory devices.
Gas Adsorption and Separation
This compound serves as a crucial building block in the synthesis of advanced functional materials, particularly metal-organic frameworks (MOFs), for applications in gas adsorption and separation. Its rigid, linear structure is ideal for forming porous crystalline materials. Furthermore, the inherent photoresponsive nature of the azobenzene moiety, which can isomerize between its trans and cis forms upon light irradiation, allows for the creation of "smart" materials. This photo-switching capability can induce dynamic changes in the pore structure and surface properties of the MOF, enabling controllable capture and release of gases.
The incorporation of this compound as an organic linker allows for the development of MOFs with tunable porosity and functionality. For instance, aluminium (Al-AZB) and zirconium (Zr-AZB) based MOFs have been synthesized using this linker, resulting in materials with high thermal stability and significant surface areas. Current time information in Durban, ZA.acs.orgunito.itnih.gov The Al-AZB variant, for example, exhibits a notably high surface area of 2718 m²/g, which is a critical factor for effective gas adsorption. unito.itresearchgate.net The ability to create such porous and robust frameworks is the foundation for their use in gas separation technologies.
Selective CO₂ Capture
A significant application of MOFs based on this compound is in the field of selective carbon dioxide (CO₂) capture. The photoisomerization of the azobenzene unit within the MOF structure provides a mechanism for "light-swing" adsorption, a process that can reduce the energy costs associated with adsorbent regeneration compared to traditional pressure or temperature swing methods. nih.govresearchgate.net
Upon irradiation with UV light, the azobenzene linker switches from its linear trans state to a bent cis state. researchgate.net This conformational change alters the geometry and polarity of the MOF's pores, which can influence its affinity for CO₂. Current time information in Durban, ZA.acs.org This dynamic, light-induced structural flexibility has been shown to facilitate the capture and release of carbon dioxide. Current time information in Durban, ZA.acs.org For example, in zinc-based MOFs containing azobenzene-4,4'-dicarboxylate linkers, this photo-switching behavior is directly linked to its CO₂ capture and release capabilities. Current time information in Durban, ZA.acs.orgresearchgate.net
Research on specific MOFs demonstrates this principle effectively. In a copper-azobenzene tetracarboxylate MOF known as JUC-62, UV light irradiation led to a 34% decrease in CO₂ uptake at 298 K, showcasing the potential for light-induced release. nih.gov Similarly, theoretical studies on frameworks like PCN-123, which is functionalized with azobenzene molecules, show a significant reversible change in CO₂ adsorption properties of approximately 50% at 1 bar, triggered by light. researchgate.net This effect is attributed to weaker interactions between CO₂ and the framework when the azobenzene groups are in the cis state. researchgate.net
The PCN-250 family of MOFs, which can be constructed using an azobenzene-dicarboxylic acid linker, has been a subject of detailed study for CO₂ capture. These iron-based frameworks have shown unusual moisture-enhanced CO₂ adsorption. For instance, the CO₂ adsorption capacity of PCN-250(Fe₃) increased by 54.2% under 50% relative humidity, from 1.18 mmol/g in dry conditions to 1.82 mmol/g. acs.orgresearchgate.netnih.gov A variation, PCN-250(Fe₂Co), saw its uptake increase by 68.9% under the same conditions, from 1.32 to 2.23 mmol/g. acs.orgresearchgate.netnih.gov This highlights the potential of these materials for use in industrial flue gas, which is often humid.
Furthermore, innovative regeneration strategies have been developed. By creating a composite of magnetic nanoparticles (Fe₃O₄) with PCN-250 (mPCN), a combined light and magnetic field-induced release of CO₂ was achieved. While UV light alone could release about 30.7% of the adsorbed CO₂ from a capacity of 70 cm³/g, the addition of an alternating magnetic field, which causes localized heating, increased the total release to 96.8%. science-share.com
Below are data tables summarizing the CO₂ adsorption performance of various MOFs incorporating azobenzene derivatives.
Table 1: CO₂ Adsorption Capacity in PCN-250 Frameworks Under Dry and Humid Conditions
| Material | CO₂ Uptake (dry) (mmol/g) | CO₂ Uptake (50% RH) (mmol/g) | % Increase |
|---|---|---|---|
| PCN-250(Fe₃) | 1.18 acs.orgresearchgate.netnih.gov | 1.82 acs.orgresearchgate.netnih.gov | 54.2 acs.orgresearchgate.netnih.gov |
Table 2: Light-Induced CO₂ Release in Azobenzene-Containing MOFs
| Material | Adsorption Condition | Desorption Stimulus | CO₂ Capacity | % Release / Uptake Change | Temperature (K) |
|---|---|---|---|---|---|
| JUC-62 | No UV light | UV light | - | 34% lower uptake nih.gov | 298 nih.gov |
| mPCN-H | Dark | UV light | 70 cm³/g science-share.com | 30.7% release science-share.com | - |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of Azobenzene-4,4'-dicarboxylic acid and its derivatives. By solving the Schrödinger equation within the framework of DFT, researchers can model various aspects of the molecule's behavior with a high degree of accuracy.
The photochromism of azobenzene (B91143) derivatives is centered around the reversible isomerization between the planar trans (E) isomer and the non-planar cis (Z) isomer. DFT calculations have been instrumental in elucidating the mechanistic pathways of this transformation for derivatives of this compound.
Theoretical studies on amide derivatives of this compound have explored the potential energy surfaces of the isomerization process. These calculations have analyzed the transition state connecting the cis and trans isomers, revealing that the interconversion likely proceeds through a "flipping" or "inversion" of one of the substituents rather than a rotation around the N=N double bond. nih.gov The theoretically predicted energy profiles for these derivatives show significant kinetic barriers for the trans-to-cis isomerization in the ground state, which explains why this process is typically induced by light. nih.gov For instance, the calculated activation energy for the thermal cis-to-trans isomerization of an amide derivative of this compound was found to be consistent with experimental data. nih.gov
DFT has also been used to optimize the geometries of the trans and cis isomers of this compound itself, often as a precursor to further calculations within more complex systems like Metal-Organic Frameworks (MOFs). mdpi.com These optimized structures are crucial for understanding how the molecular geometry changes upon isomerization and how these changes influence the material's properties. mdpi.com
The carboxylic acid functional groups in this compound are capable of forming strong intermolecular hydrogen bonds. These interactions are critical in determining the crystal packing of the molecule in the solid state and its aggregation behavior in solution. While specific DFT studies focusing solely on the intermolecular hydrogen bonding of this compound are not extensively documented in the provided results, the principles have been studied in similar dicarboxylic acids. nih.gov
DFT calculations can be employed to model the geometry and energetics of hydrogen-bonded dimers and larger aggregates. These calculations can predict the hydrogen bond distances and angles, as well as the binding energies, providing a quantitative measure of the strength of these interactions. For other dicarboxylic acids, DFT studies have shown that intramolecular hydrogen bonds can significantly affect the conformational preferences and stability of the molecule. nih.gov It is also known that intramolecular hydrogen bonding can influence the photo-isomerization process by slowing down the rotation around the nitrogen-carbon bond. mdpi.com The presence of polar solvents can also influence hydrogen bonding, which in turn can affect the rate of isomerization. mdpi.com
This compound and its derivatives are frequently used as linkers in the construction of Metal-Organic Frameworks (MOFs), creating porous materials with photoresponsive properties. DFT calculations are essential for modeling the interactions between these MOFs (the host) and guest molecules.
In a study of an azobenzene-functionalized MOF, atomistic simulations, which can be informed by DFT-derived parameters, revealed that the switching of the azobenzene units between their trans and cis states alters the adsorption sites and orientations of guest molecules within the pores. nih.gov The change in the geometry of the azobenzene linker upon isomerization directly impacts the intermolecular interactions with the guest molecules. nih.gov For example, in the all-cis configuration of an azo-MOF-5, the free phenyl rings of the azobenzene linkers act as immobilized benzene (B151609) molecules, occupying primary adsorption sites and thus influencing the uptake of other guest molecules. nih.gov DFT can be used to calculate the interaction energies between the guest and the MOF in both isomeric states, providing a theoretical basis for the experimentally observed changes in adsorption capacity.
Thermodynamic and Kinetic Parameter Analysis
The photoisomerization of this compound is governed by specific thermodynamic and kinetic parameters. These parameters, which include activation energies, reaction rates, and half-lives, are crucial for designing and optimizing applications based on this molecular switch.
Experimental and theoretical studies on amide derivatives of this compound have provided valuable data on these parameters. For one such derivative, the activation energy (Ea), activation enthalpy (ΔH‡), activation entropy (ΔS‡), and activation Gibbs energy (ΔG‡) for the thermal cis-to-trans isomerization in dimethyl sulfoxide (B87167) (DMSO) have been determined. nih.gov These values offer insight into the energy landscape of the isomerization process.
The kinetics of the trans–cis isomerization of this compound itself have been studied in various solvents. mdpi.com The observed rate constants for both the forward (trans-to-cis) and backward (cis-to-trans) isomerization have been measured, showing a dependence on the solvent environment. mdpi.com For example, the rate of isomerization is affected by the polarity of the solvent. mdpi.com The half-life of the isomers, which is a measure of their stability, also varies with the solvent and upon incorporation into MOFs. mdpi.com
Below is a table summarizing some of the reported kinetic and thermodynamic data for this compound and its derivatives.
| Compound/System | Parameter | Value | Solvent | Reference |
| Amide derivative of this compound (L1) | Ea (cis-to-trans) | 100.3 kJ/mol | DMSO | nih.gov |
| Amide derivative of this compound (L1) | ΔH‡ (cis-to-trans) | 97.8 kJ/mol | DMSO | nih.gov |
| Amide derivative of this compound (L1) | ΔS‡ (cis-to-trans) | -28.9 J/(mol·K) | DMSO | nih.gov |
| Amide derivative of this compound (L1) | ΔG‡ (cis-to-trans) | 106.4 kJ/mol | DMSO | nih.gov |
| Amide derivative of this compound (L1) | k (cis-to-trans) at 298.15 K | 2.3 x 10⁻⁶ s⁻¹ | DMSO | nih.gov |
| Amide derivative of this compound (L1) | Half-life (cis) at 298.15 K | 82.3 h | DMSO | nih.gov |
| This compound | k (trans-to-cis) | 0.00038 s⁻¹ | Water | mdpi.com |
| This compound | k (cis-to-trans) | 0.00029 s⁻¹ | Water | mdpi.com |
| This compound | k (trans-to-cis) | 0.00019 s⁻¹ | Chloroform | mdpi.com |
| This compound | k (cis-to-trans) | 0.00018 s⁻¹ | Chloroform | mdpi.com |
| This compound | k (trans-to-cis) | 0.00015 s⁻¹ | DMF | mdpi.com |
| This compound | k (cis-to-trans) | 0.00022 s⁻¹ | DMF | mdpi.com |
| 4-dimethylaminoazobenzene carboxylic acid | Ea (cis-to-trans) | 49.2 kJ/mol | Ethyl acetate (B1210297) | elsevierpure.com |
Molecular Dynamics Simulations (Implicitly)
While specific molecular dynamics (MD) simulations focusing exclusively on this compound are not detailed in the provided search results, the methodology is implicitly relevant and widely applied to study azobenzene-containing systems. MD simulations provide a dynamic picture of molecular behavior over time, complementing the static information obtained from DFT calculations.
For azobenzene and its derivatives, MD simulations are used to explore the conformational changes during isomerization, the interactions with surrounding solvent molecules, and the behavior of these molecules within larger assemblies like MOFs or on surfaces. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. DFT calculations are often used to develop and validate these force fields to ensure their accuracy.
In the context of host-guest interactions within MOFs containing azobenzene linkers, MD simulations are crucial for understanding the diffusion of guest molecules and the dynamic response of the framework to the isomerization of the azobenzene units. nih.gov By simulating the system at different temperatures and pressures, researchers can gain insights into the thermodynamic and kinetic aspects of guest adsorption and release, which are vital for applications in areas like gas storage and separation.
Future Research Directions and Perspectives
The unique photoresponsive nature of azobenzene-4,4'-dicarboxylic acid has positioned it as a critical component in the advancement of smart and functional materials. Ongoing research continues to unlock its potential, paving the way for innovative applications across various scientific and technological fields. Future efforts are concentrated on several key areas, from enhancing its material properties to integrating it into sustainable and complex systems.
Q & A
Q. What are the recommended synthetic routes for preparing azobenzene-4,4'-dicarboxylic acid, and how can purity be optimized?
this compound can be synthesized via reduction of nitro precursors. A modified protocol involves reacting 3-methoxy-4-nitrobenzoic acid with NaOH and D-glucose under controlled heating (80°C) in aqueous conditions. After 24 hours, acidification with acetic acid yields the product as a light pink precipitate. Purification involves filtration, extensive washing with water, and drying at 80°C, achieving ~26% yield . To ensure purity, post-synthetic characterization using mass spectrometry (EI or MALDI-TOF) and melting point analysis (e.g., Stuart SMP3 apparatus) is critical. Discrepancies in reported melting points (>270°C vs. lower values) may arise from polymorphic forms or impurities, necessitating repeated recrystallization .
Q. How can researchers design MOFs using this compound as a linker?
this compound serves as a ditopic linker in MOFs due to its carboxylate groups. A common approach involves combining zirconium clusters (e.g., ZrCl₄) with the ligand in a solvent like DMF under solvothermal conditions. Modulators such as acetic acid or benzoic acid improve crystallinity by competing with the ligand for metal coordination. For example, zirconium-based MOFs using this ligand exhibit pore apertures tunable via ligand length (~1.33 nm) and modulator concentration . Pre-synthetic ligand functionalization (e.g., methoxy groups) can further tailor photoresponsive behavior .
Q. What methods are used to characterize the structural integrity of this compound in MOFs?
Key techniques include:
- PXRD : To confirm crystallinity and topology (e.g., UiO-66/67 analogs).
- FT-IR : Carboxylate stretching (~1600 cm⁻¹) and azo group vibrations (~1400 cm⁻¹) validate ligand incorporation.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand decomposition thresholds (>300°C typical).
- N₂ Sorption Isotherms : Determine surface area (BET) and pore size distribution (NLDFT models). Post-synthetic modifications (e.g., ozone treatment) can expand micropores to mesopores, detectable via sorption hysteresis .
Advanced Research Questions
Q. How does trans–cis photoisomerization of this compound impact MOF functionality?
The azo group undergoes reversible trans to cis isomerization under UV light (365 nm), altering ligand conformation and pore geometry. In zinc-based MOFs, this dynamic switching enhances CO₂ capture capacity by ~20% due to pore flexibility . Kinetic studies using UV-Vis spectroscopy reveal isomerization half-lives (e.g., ~4 hours for cis→trans reversion in solution). For MOFs, in-situ Raman or X-ray diffraction under irradiation quantifies structural changes. Conflicting data on switching efficiency may arise from ligand packing density or metal-node rigidity .
Q. What strategies resolve contradictions in reported thermal stability data for this compound derivatives?
Discrepancies in melting points (e.g., >270°C vs. lower values) or decomposition temperatures often stem from:
- Polymorphism : Recrystallization solvents (e.g., water vs. DMF) may yield distinct crystal forms.
- Impurity Profiles : HPLC purity checks (>98%) and elemental analysis are essential.
- Experimental Conditions : Heating rates in TGA (e.g., 10°C/min under N₂) must be standardized. For MOFs, ligand-metal coordination strength (e.g., Zr–O vs. Cu–O bonds) also affects stability .
Q. How can postsynthetic ligand cleavage techniques expand MOF applications?
Solid-gas phase ozonolysis selectively cleaves carbon-carbon double bonds in ligands like 4,4'-stilbenedicarboxylic acid or azobenzene derivatives, converting micropores to mesopores (2–50 nm). This method avoids harsh solvents and preserves framework integrity. Post-modification is confirmed via gas sorption (e.g., CO₂ uptake at 273 K) and TEM imaging. Challenges include controlling ozone exposure time to prevent over-degradation .
Q. What methodologies enable the integration of this compound into biomaterials?
The ligand’s photo-switchable properties are exploited in:
- Ion Channel Blockers : Quaternary ammonium-azobenzene derivatives act as light-gated Na⁺/K⁺ channel inhibitors. Synthesis involves coupling this compound with QX-314 analogs via carbodiimide chemistry .
- Peptide Conjugates : Solid-phase peptide synthesis (Fmoc strategy) links the ligand to bioactive sequences (e.g., hemorphins), enabling light-controlled drug release. TBTU/DIPEA mediates dimerization on-resin .
Data Contradiction Analysis
Example : Conflicting reports on photoluminescence intensity in lanthanide MOFs.
- Source 1 : Terbium MOFs with this compound show intense emission due to antenna effects .
- Source 2 : Quenching observed in similar frameworks.
- Resolution : Ligand-to-metal energy transfer efficiency depends on linker rigidity and lanthanide ion (e.g., Tb³⁺ vs. Eu³⁺). Time-resolved photoluminescence spectroscopy distinguishes radiative vs. non-radiative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
